Maytansinoid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H51ClN4O10 |
|---|---|
Molecular Weight |
735.3 g/mol |
IUPAC Name |
[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1 |
InChI Key |
RHTUVJPQKKNTNZ-UXPCMDIXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Maytansinoid B: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents originally isolated from plants of the Maytenus genus.[1] These ansa macrolide compounds have demonstrated significant cytotoxic activity against a wide range of tumor cell lines, making them a subject of intense research in the field of oncology.[] However, their high systemic toxicity limited their therapeutic potential as standalone chemotherapeutic agents. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells and minimizing off-target effects.[3] Maytansinoid B is a specific derivative that serves as a key payload in the development of next-generation ADCs.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound is a 19-membered macrocyclic lactam with a complex stereochemical architecture. Its structure is characterized by a chlorinated benzene ring and an ester side chain at the C3 position, which is crucial for its biological activity.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1628543-40-7 | |
| Molecular Formula | C36H51ClN4O10 | |
| Molecular Weight | 735.26 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. Protocol for a 2.5 mg/mL solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Another protocol for a ≥ 2.5 mg/mL solution: 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | |
| Stability | Thiol-maleimide linkages in maytansinoid ADCs can exhibit some instability, leading to maytansinoid loss. |
Biological Properties and Mechanism of Action
The primary mechanism of action of maytansinoids is the inhibition of microtubule polymerization. By binding to tubulin at the vinca alkaloid binding site, this compound disrupts microtubule dynamics, a process essential for the formation and function of the mitotic spindle. This interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Table 2: Biological Activity of Maytansinoids
| Property | Description | Reference(s) |
| Target | Tubulin | |
| Mechanism of Action | Inhibition of microtubule assembly, leading to mitotic arrest and apoptosis. | |
| Cytotoxicity | Potent cytotoxic activity against various tumor cell lines, with IC50 values often in the picomolar to nanomolar range. | |
| Cell Cycle Arrest | Induces cell cycle arrest at the G2/M phase. |
Experimental Protocols
Isolation and Purification of Maytansinoids (General Protocol)
While specific protocols for this compound are proprietary, a general procedure for the isolation of maytansinoids from plant material, such as Maytenus serrata, involves the following steps. This workflow can be adapted and optimized for specific maytansinoid derivatives.
Detailed Methodologies:
-
Extraction: The dried and ground plant material is typically extracted with a polar solvent like ethanol or methanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.
-
Column Chromatography: The organic phase is concentrated and further purified using column chromatography, often with a silica gel stationary phase and a gradient of non-polar to polar solvents.
-
HPLC Purification: Fractions containing the desired maytansinoids are pooled and subjected to further purification by reversed-phase high-performance liquid chromatography (RP-HPLC). A typical mobile phase might consist of a gradient of acetonitrile in water. The column and specific gradient conditions would need to be optimized for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Detailed Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
This compound's disruption of microtubule dynamics triggers a cascade of signaling events that ultimately lead to apoptosis. Two key pathways are the Spindle Assembly Checkpoint (SAC) and the intrinsic (mitochondrial) apoptotic pathway.
Spindle Assembly Checkpoint (SAC) Activation
The SAC is a crucial cell cycle checkpoint that ensures the proper segregation of chromosomes during mitosis. When microtubules are disrupted by this compound, kinetochores that are not properly attached to the mitotic spindle send out a "wait" signal. This signal inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the cell from entering anaphase and leading to mitotic arrest.
Intrinsic Apoptosis Pathway
Prolonged mitotic arrest induced by this compound activates the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The imbalance created by this compound leads to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to the execution of apoptosis.
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its chemical and biological properties make it an ideal payload for the development of antibody-drug conjugates in targeted cancer therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering insights into its structure, properties, and the cellular pathways it modulates. The provided experimental workflows serve as a starting point for the in vitro evaluation of this promising anti-cancer compound. Further research into the nuanced interactions of this compound with specific cellular components will continue to refine its application in the next generation of cancer therapeutics.
References
A Technical Guide to the Natural Sources of Maytansinoids, Focusing on Ansamitocin P-3 from Actinosynnema pretiosum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids are a class of potent microtubule-depolymerizing agents with significant applications in the development of antibody-drug conjugates (ADCs) for cancer therapy. While the term "Maytansinoid B" is used commercially for an ADC cytotoxin (CAS 1628543-40-7), its specific chemical structure and natural origin are not well-documented in publicly available scientific literature. This guide, therefore, focuses on a well-characterized and significant natural maytansinoid, ansamitocin P-3, as a representative example. Ansamitocin P-3 is a key precursor for the semi-synthesis of other maytansinoids used in ADCs. The primary natural source of ansamitocin P-3 is the Gram-positive bacterium Actinosynnema pretiosum. This document provides a comprehensive overview of the biosynthesis, isolation, and quantification of ansamitocin P-3 from this microbial source, including detailed experimental protocols and quantitative data.
Natural Sources of Maytansinoids
Maytansinoids were first isolated from plants of the genus Maytenus[1]. However, the yield from plant sources is typically low[1][2]. Subsequent research identified the actinomycete Actinosynnema pretiosum as a microbial producer of a group of maytansinoids known as ansamitocins[2][3]. Ansamitocins, including ansamitocin P-3, are considered the primary source for the large-scale production of maytansinoids for pharmaceutical use.
Biosynthesis of Ansamitocin P-3 in Actinosynnema pretiosum
The biosynthesis of ansamitocin P-3 in A. pretiosum is a complex process involving a polyketide synthase (PKS) and a series of post-PKS modifications. The biosynthetic gene cluster, designated asm, has been extensively studied.
Polyketide Backbone Synthesis
The synthesis is initiated with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). A type I modular polyketide synthase then catalyzes the sequential addition of acetate and propionate units to form the 19-membered macrocyclic lactam core of the ansamitocin molecule.
Post-PKS Modifications
Following the formation of the polyketide backbone, a series of enzymatic modifications occur to yield the final ansamitocin P-3 molecule. These steps include chlorination, methylation, epoxidation, and acylation. The sequence of these modifications can follow multiple parallel pathways, creating a metabolic grid.
Quantitative Data: Yield of Ansamitocin P-3
The yield of ansamitocin P-3 from Actinosynnema pretiosum fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Several studies have focused on optimizing the production through mutagenesis, medium optimization, and genetic engineering.
| Strain | Fermentation Condition | Yield of Ansamitocin P-3 (mg/L) | Reference |
| A. pretiosum ATCC 31565 (Wild Type) | Standard YMG medium | ~10-20 | |
| A. pretiosum X47 | Fermentation medium, 144h | 18.36 ± 2.21 | |
| A. pretiosum B24-13 (mutant) | Optimized medium with 0.52% soybean oil, 50h | 106.04 | |
| A. pretiosum ATCC 31565 (asm25 knockout) | Optimized medium with isobutanol | > 6-fold increase over wild type | |
| A. pretiosum NXJ-24 (engineered) | Engineered post-modification steps | 246 | |
| A. pretiosum (mutant strain) | N-methyl-N'-nitro-N-nitrosoguanidine mutation | 3-fold increase over wild type | |
| A. pretiosum ATCC 31565 | Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | |
| A. pretiosum | Optimized medium with fructose | 144 |
Experimental Protocols
Fermentation of Actinosynnema pretiosum for Ansamitocin P-3 Production
The following protocol is a general guideline for the fermentation of A. pretiosum. Optimization of media components and fermentation parameters is crucial for maximizing yield.
Materials:
-
Actinosynnema pretiosum strain (e.g., ATCC 31280)
-
Seed medium (e.g., YMG: 0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.3)
-
Production medium (various formulations exist, often containing sources of carbon, nitrogen, and trace elements)
-
Shake flasks or fermenter
Procedure:
-
Inoculate a seed culture of A. pretiosum in the seed medium.
-
Incubate the seed culture at 28°C with shaking (e.g., 220 rpm) for 48-72 hours.
-
Transfer an appropriate volume of the seed culture to the production medium in a shake flask or fermenter.
-
Incubate the production culture at 28°C with shaking for 7-10 days.
-
Monitor the production of ansamitocin P-3 periodically by HPLC analysis of the culture broth.
Isolation and Purification of Ansamitocin P-3 from Fermentation Broth
The following is a representative protocol for the isolation and purification of ansamitocin P-3.
Materials:
-
Fermentation broth of A. pretiosum
-
Organic solvents (e.g., ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or High-Performance Counter-Current Chromatography (HPCCC) system
Procedure:
-
Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Separate the organic layer.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.
-
Silica Gel Chromatography: Dissolve the crude residue in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing ansamitocin P-3.
-
Preparative HPLC/HPCCC: Pool the fractions rich in ansamitocin P-3 and subject them to preparative HPLC on a C18 column or HPCCC for final purification. A two-phase solvent system such as hexane-ethyl acetate-methanol-water can be used for HPCCC.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC, and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical HPLC Method for Ansamitocin P-3 Quantification
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. For example, 70% methanol in water.
Detection:
-
UV detection at 254 nm.
Procedure:
-
Prepare a standard curve of ansamitocin P-3 of known concentrations.
-
Prepare the sample by extracting a known volume of the fermentation broth with an organic solvent, evaporating the solvent, and redissolving the residue in the mobile phase.
-
Inject the standard solutions and the sample onto the HPLC column.
-
Quantify the amount of ansamitocin P-3 in the sample by comparing the peak area to the standard curve.
Mechanism of Action of Maytansinoids
The primary mechanism of action for maytansinoids, including ansamitocin P-3, is the inhibition of microtubule assembly. They bind to tubulin at the vinca alkaloid binding site, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis of proliferating cells.
Conclusion
Actinosynnema pretiosum stands out as a crucial microbial source for the production of ansamitocin P-3, a key maytansinoid precursor for the pharmaceutical industry. Understanding its biosynthetic pathway and optimizing fermentation and purification processes are vital for improving the yield and making these potent anticancer agents more accessible. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research into the specific identity and natural source of "this compound" is warranted to fully characterize this commercially available compound.
References
An In-depth Technical Guide to the Mechanism of Action of Maytansinoids on Tubulin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Maytansinoids are highly potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[1] Originally isolated from the plant Maytenus ovatus, these ansa macrolides have become critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] This technical guide provides a detailed examination of the molecular mechanism of action of maytansinoids on their intracellular target, tubulin. It includes a summary of quantitative binding and inhibition data, detailed experimental protocols for assessing maytansinoid-tubulin interactions, and visualizations of the key pathways and experimental workflows.
Core Mechanism of Action
The primary anticancer mechanism of maytansinoids is the inhibition of microtubule assembly.[4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, most critically the formation of the mitotic spindle during cell division.
Maytansinoids bind to tubulin, preventing its polymerization into microtubules. While sometimes referred to as binding to the "vinca domain," high-resolution crystal structures have revealed that maytansine binds to a distinct site on β-tubulin. This site is located at the longitudinal interface between tubulin heterodimers, and its occupation by a maytansinoid sterically blocks the formation of protofilaments.
The interaction leads to two primary concentration-dependent effects:
-
At high concentrations , maytansinoids sequester tubulin dimers into assembly-incompetent drug-tubulin complexes.
-
At low, substoichiometric concentrations , maytansinoids potently suppress the dynamic instability of microtubules. They achieve this by binding to the plus ends of microtubules, inhibiting both the growth and shortening phases. This "end-poisoning" mechanism leads to a stabilization of the mitotic spindle in a non-functional state, ultimately causing cell cycle arrest in mitosis and inducing apoptosis (programmed cell death).
The potent cytotoxicity of maytansinoids, with activity at sub-nanomolar concentrations, has made them powerful warheads for ADCs, which selectively deliver the toxic payload to cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigmatic Maytansinoid B: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent antimitotic agents first discovered in the 1970s. These ansa macrolide compounds, originally isolated from plants of the Maytenus genus, exhibit powerful cytotoxic activity by inhibiting microtubule assembly, making them a focal point of interest for cancer therapy.[1] While the flagship compound, Maytansine, underwent clinical trials, its systemic toxicity limited its therapeutic application. This led to the development of antibody-drug conjugates (ADCs), where maytansinoids are linked to monoclonal antibodies to target cancer cells specifically, thereby reducing off-target effects.
This guide provides a comprehensive overview of the discovery and isolation of maytansinoids, with a focus on the methodologies that would be applied to a specific, albeit less commonly referenced, member of this family, "Maytansinoid B." While specific literature detailing the initial discovery and isolation of a compound explicitly named "this compound" is scarce, the principles and techniques are well-established through the extensive research on closely related and well-characterized maytansinoids such as Maytansine and Ansamitocin P-3. This document will, therefore, draw upon the foundational work of Kupchan and colleagues, as well as modern chromatographic techniques applied to maytansinoid separation, to provide a detailed technical framework.
Discovery of Maytansinoids: A Historical Perspective
The journey into the world of maytansinoids began in the early 1970s with the work of Dr. S. Morris Kupchan and his team. Their investigation into antitumor agents from plant sources led them to the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus).[2][3] An alcoholic extract of the plant demonstrated significant inhibitory activity against human carcinoma of the nasopharynx (KB) cells. This promising bioactivity prompted a rigorous effort to isolate and identify the active constituents.
The initial isolation work by Kupchan's group was a landmark in natural product chemistry, leading to the characterization of Maytansine as a novel and highly potent antileukemic ansa macrolide. Subsequent research on this and other Maytenus species, as well as the plant family Celastraceae, led to the isolation of a series of related compounds, collectively termed maytansinoids. Interestingly, maytansinoids were later also discovered in microorganisms, such as the actinomycete Actinosynnema pretiosum, which produces a series of maytansinoids known as ansamitocins. This dual origin in both plants and microbes has been a subject of significant scientific inquiry.
Isolation of Maytansinoids: A General Workflow
The isolation of maytansinoids from natural sources is a multi-step process that involves extraction, partitioning, and a series of chromatographic separations. The general workflow is depicted below.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Letter: Novel maytansinoids. Naturally occurring and synthetic antileukemic esters of maytansinol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxicity of Maytansinoid B in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology for their profound cytotoxic effects against a broad spectrum of cancer cell lines.[1] Originally isolated from the Ethiopian shrub Maytenus serrata, these ansa macrolide compounds exert their anticancer activity primarily by targeting microtubules, essential components of the cellular cytoskeleton.[2] Maytansinoid B, a specific derivative, demonstrates exceptional potency, often exhibiting cytotoxic effects at picomolar to nanomolar concentrations. This technical guide provides a comprehensive overview of the cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.
Data Presentation: Cytotoxicity of Maytansinoids in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of maytansinoids in various cancer cell lines. It is important to note that much of the publicly available data pertains to maytansine and its derivatives, such as DM1 (Mertansine) and DM4 (Ravtansine), which are structurally and functionally similar to this compound.
| Cancer Type | Cell Line | Maytansinoid Derivative | IC50 (pM) | Reference |
| Head and Neck Cancer | KB | Maytansine | Sub-nanomolar | [1] |
| Colon Adenocarcinoma | COLO 205 | Maytansine | Data Unavailable | [1] |
| COLO 205MDR | Maytansine | Data Unavailable | [1] | |
| HCT-15 | Maytansine | Data Unavailable | ||
| Renal Adenocarcinoma | UO-31 | Maytansine | Data Unavailable | |
| Lymphoma | Various | Maytansinoids | 10 - 90 | |
| Breast Cancer | MCF-7 | Maytansine | Data Unavailable | |
| MDA-MB-231 | Maytansine | Data Unavailable | ||
| Lung Cancer | A549 | Maytansine | Data Unavailable | |
| Leukemia | K562 | Maytansine | Data Unavailable | |
| HL-60 | Maytansine | Data Unavailable |
Note: While specific IC50 values for this compound are not always available in the literature, the data for closely related maytansinoids provide a strong indication of its potent cytotoxic activity.
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effects through a well-defined mechanism of action that culminates in mitotic arrest and apoptosis.
-
Microtubule Disruption: The primary molecular target of maytansinoids is tubulin, the protein subunit of microtubules. Maytansinoids bind to the vinca alkaloid binding site on tubulin, inhibiting microtubule assembly and inducing their disassembly. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.
-
Mitotic Arrest: By interfering with the formation and function of the mitotic spindle, maytansinoids prevent proper chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. Some studies also suggest the involvement of the p53 tumor suppressor protein in maytansinoid-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and treat with desired concentrations of this compound for a specific duration to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of Maytansinoid-Induced Apoptosis
References
Unraveling the Nuances: A Technical Guide to the Structural Differences of Maytansinoids
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Their profound anti-mitotic activity stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] While the core ansa macrolide structure is common across this family, subtle variations, primarily at the C3 ester side chain, give rise to a diverse array of analogues with distinct potencies and properties. This in-depth technical guide elucidates the critical structural differences between key maytansinoids, presents their comparative biological activities, and provides detailed experimental methodologies for their evaluation.
Core Structural Features and Key Analogues
Maytansinoids are characterized by a 19-membered ansa macrolide ring system.[3] The parent compound, maytansine, was first isolated from the plant Maytenus ovatus.[2] However, its clinical development as a standalone therapeutic was hampered by significant systemic toxicity. This led to the development of semi-synthetic analogues with modified C3 ester side chains, enabling their conjugation to monoclonal antibodies for targeted delivery to cancer cells.
The primary point of structural divergence among maytansinoids lies in the ester substituent at the C3 position of the macrocycle. This side chain is crucial for their biological activity.[1] Key maytansinoid analogues include:
-
Maytansine: The naturally occurring parent compound with an N-acetyl-N-methyl-L-alanyl ester at the C3 position.
-
DM1 (Mertansine/Emtansine): A synthetic analogue where the C3 ester is modified to contain a thiol group, enabling conjugation to antibodies via a linker. Specifically, it has an N-methyl-N-(3-mercaptopropanoyl)-L-alanine ester.
-
DM4 (Ravtansine/Soravtansine): Another thiol-containing maytansinoid with a more sterically hindered thiol group compared to DM1. Its C3 ester is N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine. This increased steric hindrance can influence the stability and release characteristics of the corresponding ADC.
-
Ansamitocin P-3: A microbial-derived maytansinoid that differs from maytansine in the C3 ester side chain, which is an isobutyryl group.
Comparative Biological Activity of Maytansinoids
The structural modifications at the C3 position directly impact the cytotoxic potency of maytansinoids. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key maytansinoids across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.
| Maytansinoid | Cancer Cell Line | IC50 (pM) | Reference |
| Ansamitocin P3 | MCF-7 (Breast) | 20 ± 3 | |
| Ansamitocin P3 | HeLa (Cervical) | 50 ± 0.5 | |
| Ansamitocin P3 | EMT-6/AR1 (Murine Breast) | 140 ± 17 | |
| Ansamitocin P3 | MDA-MB-231 (Breast) | 150 ± 1.1 | |
| Maytansine | KB (Nasopharyngeal) | 8 | |
| Maytansine | P-388 (Murine Leukemia) | 0.6 | |
| Maytansine | L1210 (Murine Leukemia) | 2 | |
| Maytansine | MCF-7/GFP (Breast) | 710 | |
| S-methyl DM1 | MCF-7/GFP (Breast) | 330 |
Mechanism of Action: From Microtubule Disruption to Apoptosis
Maytansinoids exert their cytotoxic effects by binding to tubulin at the vinca alkaloid binding site, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death (apoptosis).
Signaling Pathway of Maytansinoid-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by maytansinoids, leading to apoptosis.
Caption: Maytansinoid-induced apoptotic signaling pathway.
The disruption of microtubule function triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. This arrest can then initiate the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Maytansinoids can modulate the expression of these proteins, favoring the pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of maytansinoids on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Maytansinoid stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 10x working stock of the maytansinoid by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
-
Assay Execution:
-
Pipette 10 µL of the 10x maytansinoid dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each maytansinoid concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of maytansinoids on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Maytansinoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the maytansinoid dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the maytansinoid concentration to determine the IC50 value.
-
Antibody-Drug Conjugate (ADC) Internalization and Payload Release Workflow
The therapeutic efficacy of maytansinoid-based ADCs is critically dependent on their efficient internalization and the subsequent release of the cytotoxic payload within the target cancer cell. The following diagram outlines this intricate process.
Caption: Workflow of ADC internalization and payload release.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then matures and traffics to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the ADC is degraded. Depending on the linker chemistry, the maytansinoid payload is released either through cleavage of a labile linker or through the complete proteolytic degradation of the antibody in the case of non-cleavable linkers. Once released into the cytoplasm, the maytansinoid is free to bind to its intracellular target, tubulin, and induce cell death.
References
An In-depth Technical Guide to Maytansinoid B
This technical guide provides a comprehensive overview of Maytansinoid B, a potent cytotoxic agent with significant applications in cancer research and drug development. Designed for researchers, scientists, and professionals in the field, this document details its chemical properties, mechanism of action, and key experimental protocols.
Core Properties of this compound
This compound is a derivative of maytansine, a class of compounds known for their potent anti-mitotic activity. These compounds are pivotal in the development of Antibody-Drug Conjugates (ADCs), where their high cytotoxicity is harnessed for targeted cancer therapy.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 735.26 g/mol [] |
| Chemical Formula | C36H51ClN4O10[] |
| CAS Number | 1628543-40-7 |
| Appearance | White to light yellow solid |
| Primary Target | Tubulin |
Mechanism of Action: Microtubule Disruption
Maytansinoids, including this compound, exert their cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules. By inhibiting the assembly of microtubules, these agents disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[] This interference leads to cell cycle arrest, specifically in the G2/M phase, and subsequently induces apoptosis, or programmed cell death.
The following diagram illustrates the signaling pathway initiated by this compound, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for demonstrating the direct inhibitory effect of this compound on microtubule formation. A common method is a turbidity-based spectrophotometric assay.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce or prevent this increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[3][4] Keep this mix on ice.
-
Compound Dilution: Prepare serial dilutions of this compound in General Tubulin Buffer. A vehicle control (DMSO) and a positive control (e.g., nocodazole) should be included.
-
Assay Initiation: Pipette 10 µL of the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate (37°C).
-
Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm that this compound induces cell cycle arrest at the G2/M phase.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (-20°C)
-
RNase A solution
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.
The general workflow for assessing this compound's cellular activity is depicted below.
Application in Antibody-Drug Conjugates (ADCs)
This compound's high potency makes it an ideal payload for ADCs. In this application, the maytansinoid is attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity.
The creation of a this compound ADC involves several key components and steps.
References
An In-Depth Technical Guide to the Solubility and Stability of Maytansinoid B (DM4)
Maytansinoid B, more commonly known in its derivative form as DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which influence its formulation, delivery, and biological activity. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals.
Solubility Profile
The solubility of a cytotoxic payload is a critical parameter that affects its formulation, conjugation to antibodies, and its bioavailability upon release within the target cell. Maytansinoids, in general, are known for their poor water solubility, which presents challenges in their handling and formulation.[1]
Table 1: Solubility of this compound (DM4) and Related Maytansinoids
| Solvent/Medium | Maytansinoid | Concentration | Temperature (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | DM4 | 100 mg/mL (128.14 mM) | Not Specified | Requires sonication for dissolution. |
| Chloroform | DM4 | Slightly soluble | Not Specified | Qualitative assessment.[] |
| Methanol | DM4 | Slightly soluble | Not Specified | Qualitative assessment.[] |
| Ethanol | Mertansine (DM1) | ~0.25 mg/mL | Not Specified | A closely related maytansinoid. |
| Dimethylformamide (DMF) | Mertansine (DM1) | ~33 mg/mL | Not Specified | A closely related maytansinoid. |
| 1:30 DMF:PBS (pH 7.2) | Mertansine (DM1) | ~0.03 mg/mL | Not Specified | Sparingly soluble in aqueous buffers. |
| Aqueous Buffers | This compound (DM4) | Data Not Available | Not Specified | Systematic quantitative data across a pH range is not readily available in the public domain. |
Data for DM4 in DMSO, Chloroform, and Methanol from BOC Sciences. Data for Mertansine (DM1) from Cayman Chemical.
The limited aqueous solubility of maytansinoids like DM4 necessitates the use of organic co-solvents for stock solutions and careful formulation strategies for in vivo applications. The hydrophobicity of the payload can also influence the aggregation propensity of the resulting ADC.
Stability Profile
The stability of this compound is crucial for ensuring the integrity of the ADC during storage and circulation, and for predicting its degradation pathways. Degradation of the payload can lead to loss of potency and the generation of potentially toxic byproducts. Stability is typically assessed under various stress conditions, including a range of pH values and temperatures.
Table 2: Stability of this compound (DM4) Stock Solutions
| Solvent | Storage Temperature (°C) | Storage Period | Stability |
| In solvent | -80 | 6 months | Stable |
| In solvent | -20 | 1 month | Stable |
Data from MedChemExpress.
While specific degradation kinetics data for free this compound in aqueous solutions at different pH and temperatures are not extensively published, general principles of chemical stability and findings from forced degradation studies on related compounds and ADCs provide valuable insights. The ester linkage at the C-3 position of the maytansinoid core is a potential site for hydrolysis, particularly under acidic or basic conditions. Oxidation of the thiol group is also a possible degradation pathway.
Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative stress.
Experimental Protocols
Solubility Determination
3.1.1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.
-
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values) into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the this compound stock solution to the buffer-containing wells to achieve a range of final concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is an indication of the kinetic solubility.
-
3.1.2. Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is considered the gold standard for determining the intrinsic solubility of a compound.
-
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest until a saturated solution is formed.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 3, 5, 7, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Stability Assessment
3.2.1. Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to separate the intact drug from its degradation products.
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is commonly used to resolve and quantify maytansinoids and their related impurities.
-
Example HPLC-DAD Method for DM4 and its Metabolite:
-
Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode array detector (DAD) at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are typically diluted in an appropriate solvent (e.g., mobile phase or a mixture of acetonitrile and water).
-
3.2.2. Forced Degradation Study
This study is performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Principle: The drug substance is subjected to stress conditions more severe than those encountered during storage to accelerate degradation.
-
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).
-
Photostability: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Visualizations
Signaling Pathway
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action of a this compound-containing ADC.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a cytotoxic payload like this compound.
Caption: Workflow for a forced degradation study of this compound.
Conclusion and Future Perspectives
This technical guide summarizes the currently available information on the solubility and stability of this compound (DM4). While its solubility in organic solvents is established, there is a clear need for comprehensive, quantitative data on its aqueous solubility across a physiologically relevant pH range. Similarly, while general stability in solvent is known, detailed degradation kinetics in aqueous media under various pH and temperature conditions are not well-documented in the public domain.
For researchers and drug developers, it is imperative to experimentally determine these parameters for this compound to enable robust formulation development, ensure the stability and efficacy of ADCs, and meet regulatory requirements. The provided experimental protocols offer a starting point for generating this critical data. Future work should focus on establishing a detailed pH-rate profile for the degradation of this compound and a comprehensive aqueous solubility profile to support the continued development of next-generation maytansinoid-based therapeutics.
References
The Potent Anti-Tumor Activity of Maytansinoid B and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent microtubilo-destabilizing agents, have garnered significant attention in the field of oncology. Originally isolated from Maytenus serrata, these ansa macrolides exhibit profound cytotoxicity against a broad spectrum of cancer cell lines. Their clinical utility, however, has been historically limited by systemic toxicity. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, enabling their targeted delivery to tumor cells and significantly improving their therapeutic index. This technical guide provides an in-depth overview of the biological activity of Maytansinoid B and its derivatives, with a focus on their mechanism of action, quantitative cytotoxic data, and detailed experimental protocols.
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids exert their potent antimitotic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2][3]
1.1. Binding to Tubulin
Contrary to early hypotheses, maytansinoids do not bind to the vinca alkaloid binding site. Instead, they bind to a distinct site on the β-subunit of tubulin.[4][5] This binding pocket is located at the interface between tubulin heterodimers, effectively preventing the formation of longitudinal tubulin interactions necessary for microtubule elongation. The binding of maytansinoids to soluble tubulin occurs with high affinity, with reported dissociation constants (KD) in the sub-micromolar range. For instance, maytansine and its derivative S-methyl-DM1 bind to tubulin with KD values of approximately 0.86 µM and 0.93 µM, respectively.
1.2. Inhibition of Microtubule Polymerization
By binding to tubulin, maytansinoids inhibit the assembly of microtubules. This disruption of microtubule polymerization leads to a cascade of downstream events, ultimately culminating in cell death. The inhibitory concentration (IC50) for the inhibition of microtubule assembly varies among different maytansinoid derivatives. For example, maytansine inhibits microtubule assembly with an IC50 of approximately 1 µM, while the derivatives S-methyl-DM1 and S-methyl-DM4 have IC50 values of 4 µM and 1.7 µM, respectively.
1.3. Induction of Apoptosis
The disruption of microtubule dynamics by maytansinoids triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis. The apoptotic signaling cascade initiated by maytansinoids involves both intrinsic and extrinsic pathways. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the activation of pro-apoptotic proteins such as Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis. Furthermore, maytansinoid treatment has been shown to induce hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin, the release of ATP, and the secretion of high mobility group box 1 (HMGB1).
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Signaling cascade initiated by maytansinoids, leading to apoptosis.
Quantitative Biological Activity
The cytotoxic potency of this compound and its derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar to nanomolar range, highlighting their exceptional potency.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Maytansine | KB | Head and Neck | Sub-nanomolar | |
| Maytansinoid DM4 | U266 | Multiple Myeloma | 10 - 50 | |
| Trastuzumab-DM1 | BT474 | Breast Cancer | 0.9166 | |
| CEACAM5-DM4 | Various | CEACAM-5 positive | 0.20 - 1.08 | |
| S-methyl DM1 | MCF7 | Breast Cancer | 0.33 | |
| Maytansine | MCF7 | Breast Cancer | 0.71 | |
| anti-EpCAM-SMCC-DM1 | MCF7 | Breast Cancer | 5.2 | |
| anti-EpCAM-SPP-DM1 | MCF7 | Breast Cancer | 11 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of maytansinoids.
3.1. Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
This compound or its derivatives
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a reaction mixture containing tubulin (final concentration 40 µM) in G-PEM buffer. Keep on ice.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add the maytansinoid compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Plot the absorbance values over time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of polymerization from the dose-response curves.
Workflow for Microtubule Polymerization Assay
Caption: Step-by-step workflow for the microtubule polymerization assay.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the maytansinoid compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the maytansinoid dilutions. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for another 2-4 hours.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Procedural flow of the MTT assay for determining cytotoxicity.
Conclusion
This compound and its derivatives represent a powerful class of anti-cancer agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their high potency, while a challenge for systemic administration, makes them ideal payloads for antibody-drug conjugates, a strategy that has already yielded successful clinical outcomes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further harness the therapeutic potential of these remarkable compounds. Continued research into novel derivatives, linker technologies, and ADC design will undoubtedly expand the clinical applications of maytansinoids in the fight against cancer.
References
- 1. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the ansa macrolide structure of maytansinoids
An In-Depth Technical Guide to the Ansa Macrolide Structure of Maytansinoids
Introduction to Maytansinoids
Maytansinoids are a class of potent antimitotic agents first isolated from the Ethiopian shrub Maytenus ovatus[1][2]. They belong to the ansamycin group of natural products, characterized by a unique ansa macrolide structure, which consists of a macrocyclic lactam bridged by an aliphatic chain[1][3]. Their extraordinary potency in inhibiting cell proliferation, with activity at the sub-nanomolar level, has made them a focal point of cancer research for decades[2]. Despite promising preclinical activity, their clinical use as standalone agents was hampered by a narrow therapeutic window and significant systemic toxicity.
The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids. By attaching these highly cytotoxic molecules to monoclonal antibodies that target tumor-specific antigens, they can be delivered directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity. Derivatives such as DM1 (mertansine) and DM4 (soravtansine) are key payloads in several clinically approved and investigational ADCs. This guide provides a detailed examination of the core ansa macrolide structure of maytansinoids, their structure-activity relationships, mechanism of action, and the experimental protocols used for their study.
The Core Ansa Macrolide Structure
The defining feature of maytansinoids is their 19-membered ansa macrolide structure. This complex architecture is fundamental to their biological activity. The core can be deconstructed into several key components:
-
Macrocyclic Lactam: A 19-member ring containing a lactam (cyclic amide) functional group. This ring is decorated with multiple chiral centers, methoxy groups, and a reactive carbinolamide moiety.
-
Ansa Bridge: An aliphatic chain that spans across the macrocycle, creating a "handled" (Latin: ansa) structure. This bridge contains a chlorinated aromatic ring (specifically, a chlorinated benzene ring), which is a hallmark of this class of compounds.
-
C3 Ester Side Chain: An ester group at the C3 position of the macrocycle. The nature of this side chain is a critical determinant of the molecule's cytotoxic potency and is the primary site for modification in the synthesis of derivatives for ADCs.
-
Cyclohexane Ring: A strained cyclohexane ring is also part of the complex molecular architecture, contributing to its overall conformation and interaction with its biological target.
The parent compound, maytansine, and its derivatives, known collectively as maytansinoids, share this fundamental scaffold but differ in the substitution pattern, particularly at the C3 ester side chain. Maytansinol is the precursor molecule lacking the C3 ester, which is essential for biological activity.
Structure-Activity Relationship (SAR)
SAR studies have been crucial in optimizing maytansinoids for therapeutic use. The key findings reveal that several molecular features are essential for maintaining high cytotoxicity.
-
The C3 Ester: The ester at the C3 position is paramount for activity. Maytansinol, which lacks this ester, is significantly less potent. The size, stereochemistry, and chemical nature of the acyl group on the side chain can be varied to modulate activity and provide a handle for linker attachment in ADCs. For instance, replacing the N-acetyl group in maytansine with a 3-methyldithiopropionyl group produces the thiol-containing derivative DM1, suitable for conjugation to antibodies.
-
Stereochemistry: The stereochemistry at various chiral centers, especially at C3, is critical. The natural L-configuration of the amino acid in the C3 side chain is preferred, with the D-epimers being 100 to 400-fold less cytotoxic.
-
The Macrocyclic Core: The integrity of the 19-membered ring and its associated functional groups (e.g., the carbinolamide, epoxide, and methoxy groups) is necessary for tubulin binding. Metabolism of the macrocyclic core has not been observed in preclinical models, indicating its stability.
-
The Aromatic Ring: The chloro-aromatic portion of the ansa bridge is also considered important for the molecule's potent activity.
Quantitative Biological Data
The cytotoxicity of maytansinoids is typically evaluated using in vitro cell proliferation assays, with results reported as the half-maximal inhibitory concentration (IC₅₀). Their potency is often in the sub-nanomolar range, making them up to 1000-fold more potent than conventional chemotherapeutics like doxorubicin. The tables below summarize representative cytotoxicity data for maytansinoids against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Maytansinoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nmol/L) | Reference |
| Maytansine | COLO 205 | Colon Carcinoma | ~0.05 | |
| Maytansine | HCT-15 | Colon Carcinoma | ~0.2 | |
| Maytansine | UO-31 | Renal Carcinoma | ~0.1 | |
| DM1SMe | COLO 205 | Colon Carcinoma | ~0.05 | |
| Paclitaxel | HCT-15 | Colon Carcinoma | ~1.0 | |
| Vinblastine | HCT-15 | Colon Carcinoma | ~0.5 |
Table 2: Effect of MDR1 on Maytansinoid Cytotoxicity
Multidrug resistance protein 1 (MDR1) can reduce the intracellular concentration and thus the potency of maytansinoids. The use of an MDR1 inhibitor, such as cyclosporin A, can restore sensitivity.
| Compound | Cell Line | MDR1 Status | Treatment | IC₅₀ Ratio (-cycA / +cycA) | Reference |
| Maytansinoids | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 6 - 8 | |
| Paclitaxel | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 10 | |
| Vinblastine | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 18 |
Mechanism of Action
Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.
Signaling Pathway
The primary mechanism involves the inhibition of tubulin polymerization. Maytansinoids bind to tubulin at or near the vinca alkaloid binding site on the β-subunit. This binding prevents the assembly of tubulin dimers into microtubules and can induce the depolymerization of existing microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:
-
Inhibition of Microtubule Assembly: The maytansinoid-tubulin complex cannot be incorporated into growing microtubules, effectively "poisoning" the ends and halting elongation.
-
Mitotic Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest activates cellular checkpoints that trigger programmed cell death (apoptosis), mediated through the activation of caspases and mitochondrial pathways.
Maytansinoids in Antibody-Drug Conjugates (ADCs)
In the context of an ADC, the maytansinoid payload is delivered specifically to cancer cells. The workflow involves several steps, ensuring targeted cell killing while minimizing systemic exposure.
-
Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and enzymes within the lysosome cleave the linker connecting the antibody and the maytansinoid payload.
-
Cytotoxicity: The released maytansinoid diffuses into the cytoplasm, where it can bind to tubulin and execute its cytotoxic mechanism as described above.
Key Experimental Protocols
Synthesis of a Thiol-Containing Maytansinoid (e.g., DM1)
This protocol outlines a general procedure for modifying maytansinol to create a derivative suitable for antibody conjugation.
Objective: To introduce a thiol-containing ester side chain at the C3 position of maytansinol.
Materials:
-
Maytansinol
-
N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) or similar crosslinker
-
Anhydrous dichloromethane (DCM) and dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Purification reagents: Silica gel for column chromatography, HPLC grade solvents.
Procedure:
-
Acylation: Dissolve maytansinol in anhydrous DCM. Add the SPP linker reagent. The reaction couples the linker to the C3 hydroxyl group of maytansinol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting disulfide-containing maytansinoid intermediate by silica gel column chromatography.
-
Disulfide Reduction: Dissolve the purified intermediate in an appropriate solvent mixture (e.g., phosphate buffer/acetonitrile). Add a reducing agent like DTT to cleave the pyridyl-disulfide bond, exposing the free thiol group of DM1.
-
Final Purification: Purify the final thiol-containing maytansinoid (DM1) using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
-
Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization by Mass Spectrometry
Objective: To determine the molecular weight and confirm the identity of maytansinoid conjugates.
Methodology:
-
Sample Preparation: For an ADC like huN901-DM1, the sample may be deglycosylated using an enzyme (e.g., PNGase F) to reduce heterogeneity and simplify the mass spectrum.
-
Chromatography: Separate the components of the conjugate mixture using size-exclusion chromatography (SEC) or reverse-phase liquid chromatography (RP-LC).
-
Mass Spectrometry: Couple the chromatography system online to an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Acquire mass spectra over an appropriate m/z range (e.g., 2000–4000 for an intact ADC).
-
Deconvolution: Use deconvolution software to process the raw multi-charged spectrum and calculate the neutral mass of the different species (e.g., antibody conjugated with 0, 1, 2, 3, or more drug molecules). This allows for the determination of the drug-to-antibody ratio (DAR).
In Vitro Cytotoxicity Assay
Objective: To determine the IC₅₀ value of a maytansinoid against a panel of cancer cell lines.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., COLO 205, HCT-15) in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the maytansinoid compound in culture media. Add the diluted compounds to the wells, ensuring a range of concentrations that will span from no effect to complete cell killing. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Conclusion
The ansa macrolide structure of maytansinoids is a masterpiece of natural product chemistry, conferring extraordinary biological activity. While their potency initially presented challenges for clinical development due to toxicity, a deep understanding of their structure, mechanism, and SAR has enabled their successful reinvention as highly effective payloads for antibody-drug conjugates. The continued exploration of this unique chemical scaffold, coupled with innovations in linker and antibody technology, promises to yield next-generation targeted therapies with even greater precision and efficacy in the fight against cancer.
References
Preliminary In-Vitro Studies of Maytansinoid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent antimitotic agents, first isolated from the Ethiopian shrub Maytenus serrata.[1] These ansa macrolides exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[2] Maytansinoid B, a member of this class, is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3] While specific in-vitro studies on this compound are limited in publicly available literature, this guide synthesizes the well-documented in-vitro activities of closely related maytansinoids, such as maytansine and its derivatives (DM1, DM4), to provide a comprehensive overview of the expected biological effects and the experimental protocols to evaluate them. The primary mechanism of action involves binding to tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.[3]
Core Mechanism of Action: Microtubule Disruption
Maytansinoids are highly potent microtubule-targeting agents.[2] They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.
Quantitative Data: Cytotoxicity of Maytansinoids
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Maytansine | BT474 | Breast Cancer | 0.42 | |
| Maytansine | BJAB | B-cell lymphoma | 0.27 | |
| DM1 (Metabolite) | COLO 205 | Colon Cancer | Data not specified | |
| DM1 (Metabolite) | HCT-15 | Colon Cancer | Data not specified | |
| DM1 (Metabolite) | UO-31 | Renal Cancer | Data not specified |
Note: The cytotoxicity of maytansinoids can be influenced by the expression of drug efflux pumps like MDR1.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other maytansinoids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in cold polymerization buffer.
-
Prepare different concentrations of this compound in polymerization buffer.
-
In a cuvette, mix the tubulin solution, GTP, and the this compound solution (or vehicle control).
-
Place the cuvette in the spectrophotometer and raise the temperature to 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of this compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the DNA content and the distribution of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Visualizations
Experimental Workflow for In-Vitro Analysis
References
The Role of Maytansinoid B as a Potent Antimitotic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent microtubular inhibitors, have garnered significant attention in the field of oncology for their profound antimitotic activity. This technical guide provides an in-depth exploration of the mechanism of action of maytansinoids, with a particular focus on their role as antimitotic agents. It details their interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of mitotic arrest and apoptosis. This document serves as a comprehensive resource, offering structured quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows to facilitate further research and drug development in this promising area.
Introduction
Maytansinoids are ansa macrolide compounds originally isolated from the Ethiopian shrub Maytenus serrata.[1] These natural products and their synthetic derivatives exhibit potent cytotoxicity against a wide range of cancer cell lines at sub-nanomolar concentrations.[2] Their primary mechanism of action lies in the disruption of microtubule function, which is critical for cell division, intracellular transport, and the maintenance of cell structure.[2] This targeted disruption of a fundamental cellular process makes maytansinoids highly effective antimitotic agents and valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.
Mechanism of Action: Inhibition of Tubulin Polymerization
Maytansinoids exert their antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules.
Binding to the Vinca Domain
Maytansinoids bind to the vinca domain on β-tubulin, a site that is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.[2] This binding is characterized by a high affinity, as indicated by the dissociation constants (KD) in the sub-micromolar range.[3]
Suppression of Microtubule Dynamics
Upon binding to tubulin, maytansinoids inhibit the polymerization of tubulin into microtubules. They suppress the dynamic instability of microtubules, which is the process of alternating growth and shortening essential for proper mitotic spindle function. This leads to a net depolymerization of microtubules at higher concentrations.
Cellular Consequences: Mitotic Arrest and Apoptosis
The disruption of microtubule dynamics by maytansinoids has profound consequences for dividing cells.
G2/M Phase Cell Cycle Arrest
The failure to form a functional mitotic spindle due to maytansinoid-induced microtubule disruption activates the spindle assembly checkpoint (SAC). This checkpoint mechanism prevents the cell from progressing from metaphase to anaphase until all chromosomes are properly attached to the spindle. The sustained activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key event in this process is the degradation of the anti-apoptotic protein Mcl-1, which is crucial for the survival of cells arrested in mitosis. The partial activation of the apoptotic pathway during mitotic arrest can also lead to DNA damage, further contributing to cell death.
Quantitative Data
The potency of maytansinoids has been quantified through various in vitro assays. The following tables summarize key quantitative data for maytansine and its derivative, S-methyl DM1, which are representative of the maytansinoid class.
| Compound | Target | Assay | Value | Reference(s) |
| Maytansine | Tubulin | Dissociation Constant (KD) | 0.86 ± 0.2 µmol/L | |
| S-methyl DM1 | Tubulin | Dissociation Constant (KD) | 0.93 ± 0.2 µmol/L | |
| Ansamitocin P3 | Tubulin | Inhibition Constant (Ki) | 1.5 x 10-8 M |
| Compound | Assay | Value (IC50) | Reference(s) |
| Maytansine | Tubulin Polymerization Inhibition | 1 ± 0.02 µmol/L | |
| S-methyl DM1 | Tubulin Polymerization Inhibition | 4 ± 0.1 µmol/L | |
| S-methyl DM4 | Tubulin Polymerization Inhibition | 1.7 ± 0.4 µmol/L |
| Compound | Cell Line | Assay | Value (IC50) | Reference(s) |
| Maytansine | KB | Cytotoxicity | < 1 nM | |
| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | |
| Maytansine | MCF7 | Mitotic Arrest | 710 pM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimitotic activity of maytansinoids.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) of the solution.
Materials:
-
Lyophilized porcine brain tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Maytansinoid B stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Supplement the buffer with 1 mM GTP and 10% glycerol. Keep the mix on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: Add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. The IC50 value can be determined by plotting the extent of polymerization (the plateau phase absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish. Treat with this compound for the desired time and concentration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization (for PFA fixation): If using PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Conjugation of Maytansinoid B to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while minimizing damage to healthy cells.[2] An ADC is composed of a monoclonal antibody (mAb) that specifically binds to a target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[3][4]
Maytansinoids are highly potent microtubule-depolymerizing agents that induce mitotic arrest and subsequent apoptosis in target cells.[5] Derivatives of maytansine, such as DM1 (Mertansine) and DM4 (Soravtansine), are commonly used as cytotoxic payloads in ADCs. This protocol details the conjugation of a maytansinoid, referred to here as Maytansinoid B, to a monoclonal antibody. The most established method for maytansinoid conjugation involves the modification of lysine residues on the antibody. This process utilizes a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to first react with the primary amines of lysine residues on the antibody, followed by the reaction of the maleimide group with a thiol-containing maytansinoid.
The resulting ADC is a heterogeneous mixture of molecules with a varying number of drug molecules per antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR). An average DAR of 3-4 is often targeted to balance efficacy and toxicity. Careful characterization of the resulting ADC is crucial to ensure its quality, stability, and efficacy.
Materials and Reagents
-
Monoclonal Antibody (mAb): Purified mAb at a concentration of 5-20 mg/mL.
-
This compound: Thiol-modified maytansinoid derivative (e.g., similar to DM1).
-
Linker: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a similar N-hydroxysuccinimide (NHS) ester-maleimide crosslinker.
-
Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Reducing Agent (for cysteine-based conjugation, if applicable): Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G25) or Tangential Flow Filtration (TFF) system.
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Experimental Protocols
Protocol for Lysine-Based Conjugation
This protocol describes the stochastic conjugation of a thiol-containing this compound to lysine residues of a monoclonal antibody using an SMCC linker.
Step 1: Antibody Preparation
-
Buffer exchange the monoclonal antibody into the Conjugation Buffer (pH 7.5) to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 10 mg/mL.
-
Keep the antibody solution on ice.
Step 2: Linker-Antibody Reaction (Modification)
-
Prepare a stock solution of the SMCC linker in anhydrous DMA or DMSO.
-
Add a 5- to 10-fold molar excess of the SMCC linker to the antibody solution. The exact ratio should be optimized for the specific antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker by SEC (e.g., Sephadex G25 column) or TFF, exchanging the modified antibody into the Conjugation Buffer.
Step 3: Maytansinoid-Linker Reaction (Conjugation)
-
Prepare a stock solution of the thiol-containing this compound in anhydrous DMA or DMSO.
-
Add a 1.5- to 2-fold molar excess of this compound relative to the amount of linker added in the previous step.
-
Incubate the reaction for 4-16 hours at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.
Step 4: ADC Purification
-
Purify the ADC from unconjugated this compound and other small molecules using SEC or TFF.
-
Exchange the purified ADC into a formulation buffer, such as PBS (pH 7.4).
-
Sterile filter the final ADC solution through a 0.22 µm filter and store at 2-8°C.
Characterization of the this compound-ADC
1. Determination of Drug-to-Antibody Ratio (DAR) The average DAR can be determined using UV-Vis spectroscopy.
-
Measure the absorbance of the ADC solution at 252 nm and 280 nm.
-
Calculate the concentration of the antibody and the maytansinoid using their respective extinction coefficients and the following equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
-
-
The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody (DAR = CDrug / CAb).
2. Analysis of Drug Load Distribution Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated maytansinoids. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the percentage of unconjugated antibody.
3. Purity and Aggregation Analysis Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
4. In Vitro Cytotoxicity Assay The potency of the this compound-ADC should be evaluated in vitro using cancer cell lines that express the target antigen. A cell viability assay (e.g., MTT or CellTiter-Glo) can be used to determine the IC50 value of the ADC.
Data Presentation
Table 1: Summary of this compound-ADC Conjugation and Characterization Parameters
| Parameter | Recommended Range | Method of Analysis |
| Conjugation | ||
| mAb Concentration | 5 - 20 mg/mL | - |
| Linker:mAb Molar Ratio | 5:1 - 10:1 | - |
| Maytansinoid:Linker Molar Ratio | 1.5:1 - 2:1 | - |
| Reaction pH | 7.5 - 8.0 | - |
| Reaction Time | 4 - 16 hours | - |
| Characterization | ||
| Average DAR | 3.0 - 4.0 | UV-Vis Spectroscopy, LC-MS |
| Unconjugated mAb | < 10% | HIC |
| Monomer Purity | > 95% | SEC |
| Free Drug Level | < 1% | Reversed-Phase HPLC |
| In Vitro Potency (IC50) | Antigen-dependent (pM to nM range) | Cell-based cytotoxicity assay |
Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for a this compound-ADC.
Caption: Experimental workflow for this compound-ADC conjugation.
References
- 1. hoeford.com [hoeford.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maytansinoid B Antibody-Drug Conjugates: A Guide to Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-disrupting agents, have emerged as critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The efficacy and safety of a Maytansinoid B ADC are critically dependent on the linker connecting the cytotoxic drug to the monoclonal antibody. This document provides a detailed overview of the linker chemistry for this compound ADCs, including a summary of quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
This compound is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] Its high cytotoxicity necessitates a stable linkage to the antibody in systemic circulation to minimize off-target toxicity, coupled with efficient cleavage and release of the active drug within the target cancer cells.[2][3] The choice of linker, therefore, represents a key optimization parameter in the design of this compound ADCs.
Linker Strategies for this compound ADCs
The linkers employed in this compound ADCs can be broadly categorized into two main types: cleavable and non-cleavable linkers.[4][5]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and undergo cleavage upon internalization into the target cell, releasing the maytansinoid payload. This cleavage is typically triggered by the unique environment of the endosomes or lysosomes, such as low pH, reducing conditions, or the presence of specific enzymes.
-
Disulfide Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione (GSH), which is present in higher concentrations inside cells compared to the bloodstream. Steric hindrance around the disulfide bond can be engineered to modulate the stability and release rate of the maytansinoid.
-
Peptide Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. The peptide sequence can be optimized for stability in mouse models and efficient cleavage within the target cell.
-
Hydrazone Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6), leading to the release of the cytotoxic payload.
Non-Cleavable Linkers
Non-cleavable linkers, in contrast, do not contain a specific cleavage site. The release of the maytansinoid payload from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process releases the drug with the linker and a single amino acid residue attached.
-
Thioether Linkers: A common example is the succinimide-thioether linkage formed by the reaction of a maleimide group on the linker with a thiol group. The SMCC (N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) linker is a widely used example in maytansinoid ADCs, including the FDA-approved ado-trastuzumab emtansine (Kadcyla).
Caption: Linker Strategies for this compound ADCs.
Quantitative Data Summary
The choice of linker significantly impacts the physicochemical properties and biological activity of this compound ADCs. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of this compound ADCs with Different Linkers
| Linker Type | Linker Example | Average DAR | Aggregation (%) | Ref. |
| Non-cleavable | SMCC | 3.5 | <5 | |
| Cleavable (Disulfide) | SPDB | 3.1 | Variable | |
| Hydrophilic | PEG4Mal | 3.5 | Low | |
| Site-specific | AJICAP® | 1.8-1.9 | < Acceptance Level |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Linker | IC50 (pM) | Ref. |
| Antigen B High | SPDB-DM4 | ~100 | |
| Antigen C High | SMCC-DM1 | 50 - 10,000 | |
| COLO 205 (MDR-) | SMCC-DM1 | ~10 | |
| COLO 205 (MDR+) | SMCC-DM1 | >1000 | |
| COLO 205 (MDR+) | PEG4Mal-DM1 | ~100 |
Table 3: In Vivo Performance of this compound ADCs
| ADC | Linker Type | Dosing | Outcome | Ref. |
| Trastuzumab-AJICAP-Maytansinoid | Site-specific | 120 mg/kg | MTD | |
| T-DM1 | Non-cleavable (SMCC) | 20 mg/kg | MTD | |
| Anti-EpCAM-PEG4Mal-DM1 | Hydrophilic | Not Specified | Improved efficacy in MDR models |
Experimental Protocols
Detailed methodologies are crucial for the successful development of this compound ADCs. The following are generalized protocols for key experimental procedures.
Protocol 1: Conjugation of this compound to an Antibody via a Thioether Linker (e.g., SMCC)
This protocol describes a common method for conjugating a maytansinoid derivative (e.g., DM1) to an antibody via lysine residues using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker (N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate)
-
This compound derivative with a free thiol group (e.g., DM1)
-
Organic co-solvent (e.g., DMA or DMSO)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Modification: React the mAb with a molar excess of the SMCC linker in a buffered solution for 1-2 hours at room temperature. The NHS ester of the SMCC linker will react with the primary amines of lysine residues on the antibody surface.
-
Purification of Modified Antibody: Remove excess, unreacted SMCC linker from the modified antibody using SEC or TFF.
-
Conjugation Reaction: Add the thiol-containing maytansinoid derivative to the purified, linker-modified antibody. The maleimide group on the linker will react with the thiol group of the maytansinoid to form a stable thioether bond. The reaction is typically carried out for 2-4 hours at room temperature or 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like N-acetyl cysteine.
-
Purification of the ADC: Purify the resulting ADC from unconjugated maytansinoid, quenching reagent, and other small molecules using SEC or TFF.
Caption: this compound ADC Conjugation Workflow.
Protocol 2: Characterization of this compound ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody) to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of drug-loaded species.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate different DAR species, allowing for quantification of the average DAR and the distribution profile.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to separate the monomeric ADC from aggregates and fragments.
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the ADC and the impact of conjugation on the antibody's domain stability.
3. In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target antigen-positive and negative cancer cell lines.
-
ADC Treatment: Treat the cells with a serial dilution of the this compound ADC for a defined period (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of the ADC.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is achieved through a multi-step process that relies on the specific targeting of the antibody and the potent cytotoxicity of the maytansinoid.
Caption: Mechanism of Action of this compound ADCs.
Conclusion
The selection of an appropriate linker is a critical determinant of the therapeutic index of this compound antibody-drug conjugates. A thorough understanding of the different linker chemistries, their mechanisms of action, and their impact on the physicochemical and biological properties of the ADC is paramount for the successful development of these targeted cancer therapies. This document provides a foundational guide for researchers, offering insights into linker strategies, quantitative data for comparison, and detailed protocols for the synthesis and characterization of this compound ADCs. Careful optimization of the linker chemistry will continue to be a key area of research in advancing the next generation of ADCs.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Maytansinoid B-Based Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B and its derivatives like DM1 and DM4, are highly potent cytotoxic agents that function as microtubule-targeting compounds.[1][2] By inhibiting tubulin polymerization, they induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] This potent anti-cancer activity, with IC50 values often in the sub-nanomolar range, makes maytansinoids attractive payloads for antibody-drug conjugates (ADCs).[1] ADCs are a targeted cancer therapy designed to selectively deliver cytotoxic agents to tumor cells by conjugating them to monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens. This targeted delivery aims to enhance the therapeutic window of the cytotoxic payload by increasing its concentration at the tumor site while minimizing systemic toxicity.
These application notes provide a comprehensive overview and detailed protocols for the key steps involved in the development of a this compound-based ADC, from conjugation and characterization to in vitro and in vivo evaluation.
Mechanism of Action of Maytansinoid-Based ADCs
The therapeutic effect of a maytansinoid-based ADC is a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the antibody component is degraded. Depending on the linker chemistry, the maytansinoid payload is then released into the cytoplasm. The liberated maytansinoid binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. Therefore, accurate and precise determination of the DAR is paramount during the development and manufacturing of ADCs.[1][2]
This document provides detailed application notes and protocols for the determination of the DAR for ADCs utilizing the potent microtubule-inhibiting agent, Maytansinoid B. The methodologies covered include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Maytansinoid ADCs
Maytansinoids, including this compound, exert their cytotoxic effect by inhibiting tubulin polymerization, a crucial process for microtubule formation.[3][4] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell structure. By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]
The ADC delivery mechanism begins with the antibody component binding to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell. Once inside, the linker connecting the maytansinoid to the antibody is cleaved, releasing the cytotoxic payload to interact with tubulin and induce cell death.
Mechanism of action of a this compound ADC.
Experimental Protocols for DAR Determination
Accurate DAR determination requires robust analytical methods. The choice of method depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine vs. lysine) and the physicochemical properties of the drug and antibody.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance maxima of the antibody and the maytansinoid payload. Typically, proteins exhibit a maximum absorbance at 280 nm, while maytansinoids like DM1 have a maximum absorbance around 252 nm.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of the unconjugated antibody and the maytansinoid payload.
-
Measure the absorbance of the antibody at 280 nm and 252 nm to determine its extinction coefficients (ε_Ab,280_ and ε_Ab,252_).
-
Measure the absorbance of the maytansinoid at 280 nm and 252 nm to determine its extinction coefficients (ε_Drug,280_ and ε_Drug,252_).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and 252 nm (A_252_).
-
-
Calculate DAR:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_252_ = (ε_Ab,252_ * C_Ab_) + (ε_Drug,252_ * C_Drug_)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Workflow for DAR determination by UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and drug-load distribution for cysteine-linked ADCs. This method separates ADC species based on their hydrophobicity. The conjugation of hydrophobic maytansinoid molecules increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, DAR 2, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
-
Workflow for DAR determination by HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs. This technique involves the reduction of the ADC to separate the light and heavy chains. The drug-loaded and unloaded chains are then separated based on their hydrophobicity.
Protocol:
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C4 or C8).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute with an increasing organic solvent gradient (e.g., 20-80% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light chains (L0, L1) and heavy chains (H0, H1, H2, H3).
-
Calculate the weighted average DAR using the following formula, considering the number of drug molecules on each chain:
-
DAR = [Σ (% Peak Area_L_ * DAR_L_) + Σ (% Peak Area_H_ * DAR_H_)] / 100
-
-
Workflow for DAR determination by RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate determination of the DAR and drug distribution by measuring the mass of the intact or reduced ADC species. This method can be applied to both cysteine and lysine-conjugated ADCs.
Protocol:
-
Sample Preparation (Optional):
-
For intact mass analysis, the ADC can be analyzed directly.
-
For reduced mass analysis, the ADC is treated with a reducing agent (e.g., DTT).
-
Deglycosylation with an enzyme like PNGase F can simplify the mass spectrum.
-
-
Instrumentation:
-
LC system (e.g., UPLC or HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Separation:
-
Separation is typically performed using a reversed-phase column.
-
An increasing organic solvent gradient is used for elution.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the eluting species.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
-
Data Analysis:
-
Identify the mass of the unconjugated antibody and the mass of the drug-linker.
-
Determine the number of conjugated drugs for each observed species based on the mass shift.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Workflow for DAR determination by LC-MS.
Data Presentation: Comparison of DAR Determination Methods
The choice of analytical method can influence the determined DAR value. It is often recommended to use orthogonal methods to obtain a comprehensive and accurate characterization of the ADC.
| Analytical Method | Principle | Advantages | Disadvantages | Typical DAR Values for Maytansinoid ADCs |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentration of antibody and drug. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be affected by impurities that absorb at the same wavelengths. | 3.0 - 4.0 |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Provides information on drug-load distribution and the amount of unconjugated antibody. Non-denaturing conditions. | Primarily suitable for cysteine-linked ADCs. May have lower resolution for complex mixtures. | 3.5 - 4.2 |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced light and heavy chains based on hydrophobicity. | Orthogonal to HIC. Good resolution for different chain species. | Requires sample reduction, which alters the native structure. | 3.6 - 4.1 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of intact or reduced ADC species. | Highly accurate and provides detailed information on DAR distribution and other modifications. Applicable to various conjugation chemistries. | Requires more complex instrumentation and data analysis. | 3.5 - 4.0 |
Note: The typical DAR values are illustrative and can vary depending on the specific antibody, linker, and conjugation process.
A study comparing different methods for a site-specific maytansinoid ADC reported the following DAR values:
| Conjugation Site | Reduced RP-HPLC | Intact RP-HPLC | LC-MS |
| Light Chain | 1.92 | 1.79 | Not Reported |
| Heavy Chain | Not Reported | Not Reported | Not Reported |
Source: Adapted from a study on site-specific ADCs.
Another study on a trastuzumab-MCC-maytansinoid ADC reported a DAR of 4.1 as determined by RP-HPLC. For ado-trastuzumab emtansine (T-DM1), a lysine-conjugated ADC, the average DAR is approximately 3.5.
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of this compound ADCs. This document has provided an overview of the principles and detailed protocols for four commonly used analytical techniques: UV-Vis spectroscopy, HIC, RP-HPLC, and LC-MS. Each method offers distinct advantages and limitations, and the selection of the most appropriate technique will depend on the specific analytical needs and the characteristics of the ADC. For comprehensive characterization, the use of orthogonal methods is highly recommended to ensure the safety, efficacy, and consistency of these promising cancer therapeutics.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 3. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Purification of Maytansinoid B Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2][3][4] Maytansinoids, such as DM1 and DM4, are highly potent microtubule-inhibiting agents frequently used as ADC payloads.[4] The conjugation process, which links the maytansinoid to the mAb, results in a heterogeneous mixture containing the desired ADC, unconjugated mAb, excess free maytansinoid drug-linker, and process-related impurities like organic solvents. Furthermore, the conjugation reaction often produces a distribution of ADC species with varying drug-to-antibody ratios (DARs).
The DAR is a critical quality attribute (CQA) that directly influences the ADC's potency and therapeutic index. Therefore, robust and efficient purification strategies are essential to remove impurities and to isolate ADC species with a specific and uniform DAR, ensuring product safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and protocols for the primary purification techniques used for Maytansinoid B ADCs.
Overall Purification Workflow
The purification of Maytansinoid ADCs is a multi-step process designed to address the range of impurities present after the conjugation reaction. A typical workflow involves an initial capture and buffer exchange step, followed by one or more high-resolution chromatography steps to separate species based on hydrophobicity or charge, and a final polishing step to remove aggregates.
References
Application Notes and Protocols for Maytansinoid-Based Targeted Cancer Therapy
Introduction
Maytansinoids are a class of potent microtubule-targeting agents derived from the ansamycin antibiotic maytansine, which was originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2][3] These compounds are highly cytotoxic, exhibiting up to 1000 times the potency of conventional chemotherapeutic agents like doxorubicin.[4] Due to their high systemic toxicity, maytansinoids are not suitable for use as standalone chemotherapeutic agents.[2] However, their potent anti-cancer activity makes them ideal payloads for antibody-drug conjugates (ADCs).
ADCs are a form of targeted therapy designed to selectively deliver cytotoxic agents to cancer cells while minimizing exposure to healthy tissues. An ADC consists of a monoclonal antibody that targets a specific antigen overexpressed on the surface of cancer cells, a cytotoxic payload (like a maytansinoid), and a chemical linker that connects the two. The most clinically advanced maytansinoid derivatives used in ADCs are DM1 (Mertansine) and DM4 (Soravtansine).
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with maytansinoid-based ADCs in targeted cancer therapy.
Mechanism of Action
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division. The general mechanism of a maytansinoid ADC is as follows:
-
Target Binding: The monoclonal antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by cellular machinery (e.g., in lysosomes), releasing the maytansinoid payload into the cytoplasm.
-
Microtubule Disruption: The released maytansinoid binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).
Some maytansinoid ADCs can also induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly useful for treating heterogeneous tumors.
Data Presentation
Table 1: Approved and Clinical-Stage Maytansinoid ADCs
This table summarizes key maytansinoid ADCs that have been approved or are in late-stage clinical development.
| ADC Name | Target Antigen | Maytansinoid Payload | Linker Type | Approved/Investigated Cancers |
| Trastuzumab emtansine (T-DM1, Kadcyla®) | HER2 | DM1 | Non-cleavable (SMCC) | HER2-positive breast cancer |
| Mirvetuximab soravtansine (Elahere™) | Folate Receptor α (FRα) | DM4 | Cleavable (Disulfide) | FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer |
| Lorvotuzumab mertansine | CD56 | DM1 | Cleavable (Disulfide) | CD56-positive cancers (e.g., small cell lung cancer, multiple myeloma) |
| Coltuximab ravtansine | CD19 | DM4 | Cleavable (Disulfide) | B-cell malignancies (e.g., diffuse large B-cell lymphoma, acute lymphocytic leukemia) |
| Indatuximab ravtansine | CD138 | DM4 | Cleavable (Disulfide) | Multiple myeloma |
| Anetumab ravtansine | Mesothelin | DM4 | Cleavable (Disulfide) | Mesothelioma and other solid tumors |
| SAR566658 | CA6 | DM4 | Cleavable (Disulfide) | Triple-negative breast cancer and other solid tumors |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs in Cancer Cell Lines
This table provides examples of the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potent cytotoxic activity of maytansinoid ADCs against various cancer cell lines.
| ADC | Cell Line | Cancer Type | Target Expression | IC₅₀ (approx.) |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 | Breast Cancer | HER2-positive | ~0.05 µg/mL |
| Trastuzumab emtansine (T-DM1) | BT-474 | Breast Cancer | HER2-positive | ~0.03 µg/mL |
| Mirvetuximab soravtansine | IGROV-1 | Ovarian Cancer | FRα-positive | Sub-nanomolar |
| Zt/g4-DM1 | BxPC-3 | Pancreatic Cancer | RON-positive | 2.33 µg/mL |
| Zt/g4-DM1 | FG | Pancreatic Cancer | RON-positive | 3.34 µg/mL |
| Zt/g4-DM1 | L3.6pl | Pancreatic Cancer | RON-positive | 3.02 µg/mL |
| Free DM1 | B16F10 | Malignant Melanoma | N/A | 0.092 µg/mL |
Table 3: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
This table summarizes the antitumor activity of maytansinoid ADCs in preclinical animal models.
| ADC Name | Tumor Model | Dosing Regimen | Outcome |
| Cantuzumab mertansine | Colo 205 Xenograft | 48 mg/m² i.v. daily for 5 days | Complete tumor regression and cures in mice |
| Cantuzumab mertansine | H441 (Lung) Xenograft | 24-27 mg/m² daily for 5 days | Complete tumor regressions |
| anti-EpCAM-DM1 | HCT-15 Xenograft | Single i.v. dose (170-680 µg/kg of DM1) | Dose-dependent tumor growth inhibition |
| STRO-001 | DLBCL Xenografts | Doses as low as 3 mg/kg | Significant efficacy, tumor regression, and prolonged survival |
Table 4: Clinical Efficacy of Approved Maytansinoid ADCs
This table presents key clinical trial results for FDA-approved maytansinoid ADCs.
| ADC Name | Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| Trastuzumab emtansine (T-DM1) | EMILIA | HER2-positive metastatic breast cancer | 43.6% |
| Mirvetuximab soravtansine (Elahere) | SORAYA | FRα-high, platinum-resistant ovarian cancer | 32.4% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the IC₅₀ of a maytansinoid ADC in antigen-positive and antigen-negative cell lines.
1. Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid ADC and unconjugated antibody (control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-144 hours for tubulin inhibitors).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general method for evaluating the antitumor activity of a maytansinoid ADC in a subcutaneous cell line-derived xenograft (CDX) model.
1. Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice), 5-7 weeks old.
-
Tumor cells (e.g., HER2-positive NCI-N87 or FRα-positive IGROV-1).
-
Matrigel or similar basement membrane matrix.
-
Maytansinoid ADC, unconjugated antibody, and vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
2. Procedure:
-
Tumor Implantation:
-
Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Study Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (typically 6-8 mice per group).
-
Treatment groups may include: Vehicle control, Unconjugated antibody, and multiple dose levels of the maytansinoid ADC.
-
-
ADC Administration:
-
Administer the ADC, antibody, or vehicle via an appropriate route (typically intravenous injection).
-
Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
The study is typically terminated when tumors in the control group reach a specified size or if mice show signs of excessive toxicity.
-
3. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each ADC-treated group compared to the vehicle control group.
-
Analyze statistical significance between treatment groups.
-
Evaluate the tolerability of the ADC by monitoring changes in body weight.
References
Application Notes and Protocols for In-Vivo Efficacy Studies of Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vivo experimental design for evaluating the efficacy and safety of Maytansinoid B Antibody-Drug Conjugates (ADCs). The protocols outlined below are intended to serve as a foundational framework for preclinical studies.
Introduction to this compound ADCs
Maytansinoids, including this compound and its derivatives like DM1 and DM4, are highly potent microtubule-targeting agents.[1][2][3] They function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1][] When conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, maytansinoids can be delivered directly to cancer cells, thereby increasing their therapeutic index and minimizing systemic toxicity. The design of in-vivo studies for these ADCs is critical for assessing their anti-tumor activity, pharmacokinetic profile, and overall safety.
In-Vivo Experimental Workflow
A typical in-vivo study for a this compound ADC involves several key stages, from model selection to data analysis. The following diagram illustrates a standard experimental workflow.
Caption: A generalized workflow for in-vivo ADC studies.
Key Experimental Protocols
Detailed methodologies for critical in-vivo experiments are provided below.
Xenograft and Patient-Derived Xenograft (PDX) Tumor Models
The choice of an appropriate animal model is fundamental for the preclinical evaluation of ADCs.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting cultured cancer cells into immunodeficient mice. They are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor.
Protocol for Establishing Subcutaneous Xenograft Models:
-
Animal Selection: Use immunodeficient mice (e.g., NOD-SCID, NSG) of 6-8 weeks of age.
-
Cell Preparation (for CDX): Harvest cancer cells expressing the target antigen during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 to 1x10^8 cells/mL.
-
Tumor Implantation:
-
CDX: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
PDX: Surgically implant a small tumor fragment (2-3 mm³) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Dosing and Administration
Determining the appropriate dose and schedule is crucial for maximizing efficacy while minimizing toxicity.
Protocol for ADC Dosing:
-
Dose Determination: The selection of dose levels should be based on prior in-vitro cytotoxicity data and preliminary tolerability studies to determine the maximum tolerated dose (MTD). Doses are typically expressed in mg/kg of the total ADC.
-
ADC Formulation: Reconstitute the lyophilized ADC in a sterile vehicle solution (e.g., phosphate-buffered saline) as recommended.
-
Administration: Administer the ADC, vehicle control, and any other control antibodies (e.g., non-targeting ADC) to the respective groups. The most common route of administration is intravenous (IV) injection via the tail vein.
-
Dosing Schedule: Dosing can be a single dose or multiple doses (e.g., once weekly for 3 weeks). The schedule will depend on the ADC's half-life and the tumor model's growth kinetics.
Efficacy Assessment: Tumor Growth Inhibition
The primary efficacy endpoint is the inhibition of tumor growth.
Protocol for Tumor Growth Monitoring:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Toxicity Assessment
Monitoring for signs of toxicity is a critical component of the in-vivo study.
Protocol for Toxicity Monitoring:
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a key indicator of toxicity and may necessitate euthanasia.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related toxicities.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies provide insights into the ADC's exposure and its effect on the target.
Protocol for PK/PD Analysis:
-
Sample Collection: Collect blood samples at various time points after ADC administration to measure the plasma concentrations of the total antibody, conjugated ADC, and free maytansinoid payload.
-
Tumor and Tissue Distribution: At selected time points, euthanize a subset of animals and collect tumors and major organs to assess ADC and payload distribution.
-
Analytical Methods: Use methods like ELISA or LC-MS/MS to quantify the different ADC components in plasma and tissue homogenates.
-
PD Biomarkers: Analyze tumor tissue for biomarkers of ADC activity, such as inhibition of proliferation (e.g., Ki-67 staining) or induction of apoptosis (e.g., TUNEL assay).
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q7Dx3 | 1500 ± 150 | - |
| Non-Targeting ADC | 10 | Q7Dx3 | 1450 ± 130 | 3.3 |
| This compound ADC | 3 | Q7Dx3 | 800 ± 90 | 46.7 |
| This compound ADC | 10 | Q7Dx3 | 250 ± 45 | 83.3 |
Table 2: Example of Toxicity Assessment Data
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | < 1 | 0/10 |
| Non-Targeting ADC | 10 | < 2 | 0/10 |
| This compound ADC | 3 | 5 | 0/10 |
| This compound ADC | 10 | 12 | 0/10 |
This compound ADC Mechanism of Action
The cytotoxic effect of this compound ADCs is initiated by the binding of the antibody to its target antigen on the cancer cell surface, followed by internalization and release of the maytansinoid payload.
Caption: Cellular mechanism of action of a this compound ADC.
References
Application Notes and Protocols for Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed procedures for the safe handling, storage, and preparation of Maytansinoid B (CAS: 1628543-40-7), a potent cytotoxin utilized in the development of antibody-drug conjugates (ADCs). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy. The following table summarizes the recommended storage conditions and stability periods for the compound in both solid form and as a stock solution.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Store under an inert atmosphere.[] |
| 0-4°C | Short-term (days to weeks) | For immediate use.[] | |
| Stock Solution | -80°C | Up to 6 months | Use within 6 months for optimal performance.[2] |
| -20°C | Up to 1 month | Use within 1 month.[2] |
Solubility
This compound exhibits solubility in various organic solvents and can be prepared in aqueous solutions for experimental use. The following table provides solubility data in different solvents.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (136.01 mM) | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.40 mM) | A clear solution can be obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.40 mM) | A clear solution can be obtained. |
Handling and Safety Precautions
This compound is a highly potent and toxic compound that must be handled with extreme caution in a controlled laboratory environment.
General Handling:
-
Engineering Controls: All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. Ensure adequate ventilation. A safety shower and eye wash station should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant, impervious gloves.
-
Body Protection: Wear a lab coat or impervious clothing.
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill and Disposal:
-
In case of a spill, evacuate the area and prevent the substance from entering drains.
-
Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous materials.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of Aqueous Working Solutions for In Vivo Experiments
Objective: To prepare a diluted, biocompatible solution of this compound for administration in animal models.
Note: It is recommended to prepare these solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Protocol 1: Formulation with PEG300 and Tween-80
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes and calibrated pipettes
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix gently but thoroughly before use.
Protocol 2: Formulation with SBE-β-CD
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile tubes and calibrated pipettes
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.
Workflow Diagrams
Caption: Workflow for the safe handling, storage, and preparation of this compound solutions.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
Application Notes and Protocols: Selecting the Appropriate Linker for Maytansinoid B Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B, are potent microtubule-targeting agents that exhibit significant anti-tumor activity.[1][2] Due to their high cytotoxicity, maytansinoids are ideal payloads for antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, thereby increasing the therapeutic window.[1][3] The linker connecting the antibody to the maytansinoid payload is a critical component of an ADC, profoundly influencing its stability, efficacy, and toxicity profile.[4] The choice of linker determines the release mechanism of the payload and its subsequent pharmacological activity. This document provides a detailed guide to selecting the appropriate linker for this compound conjugation, including a comparison of different linker technologies, quantitative data, and detailed experimental protocols.
Mechanism of Action of Maytansinoid ADCs
Maytansinoid-based ADCs exert their cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the maytansinoid payload. The released maytansinoid then binds to tubulin, inhibiting microtubule assembly and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis.
Linker Technologies for Maytansinoid Conjugation
The selection of a linker is a critical decision in the design of a maytansinoid ADC. The two primary categories of linkers are non-cleavable and cleavable linkers, each with distinct advantages and disadvantages.
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the maytansinoid. The release of the payload relies on the complete proteolytic degradation of the antibody within the lysosome, which liberates the drug with the linker and an attached amino acid residue.
A widely used non-cleavable linker is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . This linker connects the thiol group of a maytansinoid derivative (like DM1) to the ε-amino group of a lysine residue on the antibody.
Advantages of Non-Cleavable Linkers:
-
High Plasma Stability: The stable thioether bond minimizes premature drug release in systemic circulation, leading to a better safety profile and a wider therapeutic window.
-
Reduced Off-Target Toxicity: The requirement for lysosomal degradation for drug release enhances the specificity of the cytotoxic effect to target cells.
Disadvantages of Non-Cleavable Linkers:
-
No Bystander Effect: The released payload, typically charged, has poor cell permeability and cannot diffuse to kill neighboring antigen-negative tumor cells.
-
Dependence on Lysosomal Proteases: Efficacy is dependent on efficient internalization and lysosomal processing of the ADC.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are labile under specific conditions present within the target cell, such as the reductive environment of the cytoplasm or the presence of lysosomal proteases.
Disulfide linkers, such as those derived from SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and its derivatives like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) , contain a disulfide bond that can be cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations inside cells compared to the plasma.
Advantages of Disulfide Linkers:
-
Intracellular Drug Release: The payload is released in the cytoplasm, a primary site of action for microtubule inhibitors.
-
Potential for Bystander Effect: The released, often more lipophilic, payload can diffuse across cell membranes to kill adjacent tumor cells.
Disadvantages of Disulfide Linkers:
-
Variable Plasma Stability: The stability of the disulfide bond can vary, potentially leading to premature drug release. Steric hindrance around the disulfide bond can be engineered to improve stability.
Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific lysosomal proteases, like Cathepsin B, which are often overexpressed in tumor cells.
Advantages of Peptide Linkers:
-
Enzyme-Specific Cleavage: Offers a high degree of tumor-selective drug release.
-
Facilitates Bystander Killing: The released payload can often exert a bystander effect.
Disadvantages of Peptide Linkers:
-
Dependence on Protease Expression: Efficacy can be limited in tumors with low expression of the target protease.
-
Potential for Off-Target Cleavage: While generally stable, some level of premature cleavage in circulation can occur.
To address challenges associated with aggregation and hydrophobicity of ADCs, especially those with a high drug-to-antibody ratio (DAR), hydrophilic linkers incorporating polyethylene glycol (PEG) have been developed. These can be either cleavable or non-cleavable and help to improve the solubility and pharmacokinetic properties of the ADC.
Data Presentation: Comparison of Linker Performance
The following table summarizes key quantitative data for different linker types used in maytansinoid conjugation, compiled from various preclinical studies. It is important to note that direct comparisons can be challenging due to variations in antibodies, target antigens, and cell lines used in these studies.
| Linker Type | Linker Example | Maytansinoid Derivative | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Stability (Half-life) | Key Findings & References |
| Non-Cleavable | SMCC | DM1 | ~3.5 | Potent against target cells (pM to nM range) | High (e.g., >9 days) | High stability, no bystander effect. |
| Cleavable (Disulfide) | SPDB | DM4 | ~3.5 | Highly potent (pM range) | Intermediate (can be modulated by steric hindrance) | Efficacy can be superior to non-cleavable linkers in some models due to bystander effect. |
| Cleavable (Peptide) | Val-Cit-PAB | DM1 | ~4 | Potent (pM to nM range) | Generally stable, but can vary | Effective in models with high protease expression. |
| Hydrophilic | PEG4Mal | DM1 | Can achieve higher DAR without aggregation | Potent, can overcome multidrug resistance | High | Improved solubility and pharmacokinetics. |
Experimental Protocols
The following are generalized protocols for the conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to an antibody using common linker chemistries. Note: These protocols should be optimized for each specific antibody and maytansinoid derivative.
Protocol 1: Conjugation via Non-Cleavable SMCC Linker
This protocol involves a two-step process: (1) modification of the antibody with the SMCC linker, and (2) conjugation of the maytansinoid to the modified antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC linker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing maytansinoid derivative (e.g., DM1)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: a. Dissolve SMCC in DMSO to a stock concentration of 10 mM. b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature with gentle mixing. d. Remove excess, unreacted SMCC by desalting or dialysis.
-
Maytansinoid Conjugation: a. Dissolve the thiol-containing maytansinoid in a suitable organic solvent. b. Add the maytansinoid solution to the SMCC-modified antibody. The molar ratio of maytansinoid to antibody will determine the final DAR. c. Incubate for 1-2 hours at room temperature at a pH of 6.5-7.5.
-
Quenching and Purification: a. Add a quenching reagent like N-acetyl-L-cysteine to cap any unreacted maleimide groups. b. Purify the ADC using size-exclusion chromatography to remove unconjugated maytansinoid and other small molecules.
Protocol 2: Conjugation via Cleavable Disulfide Linker (e.g., SPDP)
This protocol also involves a two-step process similar to the SMCC conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
SPDP linker dissolved in an organic solvent
-
Thiol-containing maytansinoid derivative
-
Purification system
Procedure:
-
Antibody Modification: a. Modify the antibody with the SPDP linker by reacting the NHS ester of SPDP with the lysine residues of the antibody. b. Remove excess linker.
-
Maytansinoid Conjugation: a. React the thiol-containing maytansinoid with the pyridyldithio-activated antibody via thiol-disulfide exchange.
-
Purification: a. Purify the ADC using size-exclusion chromatography.
Protocol 3: Characterization of Maytansinoid ADCs
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectrophotometry: A relatively simple method but provides an average DAR and no information on distribution.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that can separate ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the drug load distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a detailed analysis of the DAR and drug load distribution.
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.
In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated by treating cancer cell lines with varying concentrations of the ADC and determining the IC50 value (the concentration that inhibits cell growth by 50%).
Visualization of Key Processes
Conclusion
The selection of an appropriate linker is a multifaceted process that requires careful consideration of the desired mechanism of action, the properties of the target antigen and tumor microenvironment, and the overall therapeutic goals. Non-cleavable linkers offer high stability, while cleavable linkers can provide the advantage of a bystander effect. The protocols and data presented in this document serve as a guide for researchers to make informed decisions in the development of novel and effective this compound-based ADCs. Further optimization of linker chemistry and conjugation strategies will continue to advance the field of targeted cancer therapy.
References
Troubleshooting & Optimization
optimizing Maytansinoid B conjugation reaction conditions
Welcome to the technical support center for Maytansinoid B antibody-drug conjugate (ADC) development. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to help researchers, scientists, and drug development professionals optimize their conjugation reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for this compound conjugation to a reduced antibody?
A1: The recommended starting pH range for conjugating thiol-reactive maytansinoid derivatives to reduced antibody cysteines is between 6.0 and 7.5. While the reaction can proceed at a pH of up to 9.0, higher pH levels (above 6.5-7.0) can increase the risk of payload dimerization via disulfide bond formation and may also accelerate hydrolysis of linkers like maleimide.[1] Some protocols specifically use a pH of 6.0-6.5 to achieve consistent drug-to-antibody ratios (DARs) and minimize side reactions.[1][2] Acidic conditions (pH below 6.0) can significantly slow down the conjugation rate.
Q2: Which reducing agent is better for reducing antibody interchain disulfides: TCEP or DTT?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent over Dithiothreitol (DTT) for ADC conjugation workflows.[3][4] TCEP is more stable, resistant to air oxidation, odorless, and effective over a broader pH range (1.5 - 8.5). Crucially, TCEP is a non-thiol-containing reductant, which means it does not need to be removed before the addition of thiol-reactive payloads like maleimide-functionalized this compound, simplifying the protocol. DTT is a thiol-containing reagent with a narrower effective pH range (>7) and must be completely removed post-reduction to prevent it from competing with the antibody's free thiols during conjugation.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a Maytansinoid ADC?
A3: The optimal average DAR for most maytansinoid ADCs is typically between 3 and 4. This range generally provides a good balance between cytotoxic potency and favorable pharmacokinetic properties. ADCs with very high DARs (e.g., >8) often exhibit rapid clearance from circulation and increased aggregation, which can lead to reduced efficacy and higher toxicity. Conversely, ADCs with a low DAR (e.g., <2) may lack sufficient potency. However, for targets with high expression in normal tissues, a lower DAR of ~2 may be advantageous to reduce target-mediated drug disposition (TMDD) and improve the therapeutic index.
Q4: My maytansinoid-linker payload has poor aqueous solubility. How can I prevent it from precipitating during the reaction?
A4: Maytansinoids are often hydrophobic, which can lead to solubility challenges. To mitigate this, the payload is typically dissolved in a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc), before being added to the aqueous antibody solution. It is critical to keep the final concentration of the organic co-solvent low (typically ≤10% v/v) to avoid denaturing the antibody. The payload should be added slowly to the reaction mixture under constant, gentle agitation to facilitate mixing and prevent localized precipitation.
Troubleshooting Guide
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction: The interchain disulfide bonds were not fully reduced, resulting in fewer available thiol groups for conjugation. | • Verify Reducing Agent: Ensure the reducing agent (preferably TCEP) is fresh and has been stored correctly. • Optimize TCEP Concentration: Increase the molar excess of TCEP relative to the antibody. A typical starting point is 10 molar equivalents. • Increase Reaction Time/Temp: Extend the reduction incubation time (e.g., from 1-2 hours to 3-4 hours) or slightly increase the temperature (e.g., from room temperature to 37°C). |
| Payload Instability/Degradation: The maytansinoid-linker conjugate is degrading or hydrolyzing before it can react with the antibody. | • Check Payload Quality: Use high-purity, fresh payload. Verify its integrity via LC-MS if possible. • Control pH: For maleimide linkers, ensure the conjugation pH is not too high (ideally ≤7.5) to minimize hydrolysis. |
| Suboptimal Conjugation pH: The reaction pH is too low, leading to a slow conjugation rate. | • Adjust Buffer pH: Ensure the conjugation buffer pH is accurately measured and maintained between 6.5 and 7.5 for efficient maleimide-thiol reactions. |
| Premature Quenching: The reaction was stopped before it could reach completion. | • Extend Conjugation Time: Increase the conjugation reaction time. Monitor the reaction progress by taking time-point samples and analyzing the average DAR. |
Problem 2: High Levels of Aggregation in Final Product
| Potential Cause | Recommended Solution |
| High Hydrophobicity: Maytansinoids are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation. | • Target a Lower DAR: Aim for an average DAR of 2-4, as higher DARs are strongly correlated with aggregation and rapid clearance. • Introduce Hydrophilic Linkers: If possible, use linkers containing hydrophilic spacers (e.g., PEG) to improve the overall solubility of the ADC. |
| Improper Buffer Conditions: The buffer composition, ionic strength, or pH during conjugation or purification is destabilizing the ADC. | • Optimize Formulation Buffer: Screen different formulation buffers post-purification to find one that maximizes stability (e.g., containing stabilizers like sucrose or polysorbate). • Avoid pH Extremes: Do not expose the ADC to low pH for extended periods, as this can induce aggregation. |
| Inefficient Purification: The purification process is failing to remove existing aggregates or is inducing further aggregation. | • Optimize SEC Conditions: Ensure the size-exclusion chromatography (SEC) column and mobile phase are appropriate for separating monomers from aggregates. • Consider Alternative Methods: Hydroxyapatite Chromatography (HA) or Ion Exchange Chromatography (IEC) can be effective for removing aggregates. |
Problem 3: Heterogeneous Product with a Wide DAR Distribution
| Potential Cause | Recommended Solution |
| Stochastic Lysine Conjugation: If using lysine-based conjugation, the presence of many reactive lysines naturally leads to a heterogeneous product. | • Consider Site-Specific Conjugation: For a homogeneous product, explore site-specific conjugation technologies that target engineered cysteines or unnatural amino acids. |
| Partial Reduction/Re-oxidation: In cysteine conjugation, incomplete reduction or re-oxidation of disulfide bonds before payload addition can lead to varied numbers of available thiols. | • Ensure Complete Reduction: Use a sufficient excess of TCEP and confirm reduction if possible. • Work Expeditiously: Add the maytansinoid payload promptly after the reduction step to minimize the chance for thiol re-oxidation. TCEP's resistance to air oxidation helps prevent this compared to DTT. |
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible, phosphine-based reductant | Reversible, thiol-based reductant |
| Effective pH Range | Wide (1.5 - 8.5) | Narrow (>7.0) |
| Stability | High; resistant to air oxidation | Low; susceptible to air oxidation |
| Odor | Odorless | Strong, unpleasant sulfur smell |
| Need for Removal | Not required before maleimide chemistry | Mandatory; its thiol groups will compete |
| Recommendation | Highly Recommended for ADC conjugation | Not recommended unless necessary |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Average DAR | In Vitro Potency | Pharmacokinetics (Clearance) | In Vivo Efficacy | Recommendation |
| Low (e.g., 2) | Moderate | Slower / Favorable | Potentially higher for targets with TMDD | Optimal for targets with high normal tissue expression. |
| Medium (3-4) | High | Slower / Favorable | Generally optimal | Standard target range for balancing potency and PK. |
| High (e.g., 8-10) | Very High | Rapid clearance observed | Decreased due to fast clearance | Generally not recommended due to poor PK and toxicity. |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of an antibody (e.g., IgG1) to generate free thiol groups for conjugation.
-
Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0). The EDTA is crucial for chelating any trace metals that could catalyze thiol oxidation.
-
Antibody Preparation: Dialyze or buffer-exchange the stock antibody into the reaction buffer. Adjust the final antibody concentration to a range of 5-20 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP in the reaction buffer. Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-3 hours with gentle mixing. The optimal time and temperature should be determined empirically for each specific antibody.
-
Post-Reduction Handling: The reduced antibody is now ready for direct use in the conjugation step. Unlike DTT, TCEP does not need to be removed.
Protocol 2: this compound Conjugation
This protocol assumes the use of a thiol-reactive this compound derivative (e.g., with a maleimide linker).
-
Payload Preparation: Just prior to use, dissolve the maytansinoid-linker payload in a suitable organic co-solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Slowly add the dissolved maytansinoid payload to the reduced antibody solution from Protocol 1. The final molar ratio of payload-to-antibody is typically between 5:1 and 15:1.
-
Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 12-16 hours. Protect the reaction from light.
-
-
Quenching: Stop the reaction by adding a 3-5 fold molar excess of a quenching agent like N-acetyl-cysteine or cysteine to cap any unreacted maleimide groups on the payload. Incubate for an additional 30 minutes.
-
Purification:
-
Remove unreacted payload, quenching agent, and co-solvent using Tangential Flow Filtration (TFF) or Size-Exclusion Chromatography (SEC).
-
Buffer-exchange the purified ADC into a suitable formulation buffer for storage.
-
-
Characterization: Analyze the final product to determine the average DAR (typically by Hydrophobic Interaction Chromatography - HIC), level of aggregation (by SEC), and purity.
Visualizations
Caption: General workflow for Maytansinoid ADC conjugation.
References
- 1. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
Technical Support Center: Enhancing the Therapeutic Index of Maytansinoid B ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Maytansinoid B Antibody-Drug Conjugates (ADCs). Our goal is to provide actionable strategies to increase the therapeutic index of these potent anti-cancer agents.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound ADCs?
A1: this compound and its derivatives (e.g., DM1 and DM4) are highly potent microtubule-targeting agents.[1][2] Once the ADC binds to a target antigen on a cancer cell and is internalized, the maytansinoid payload is released within the cell.[3] The payload then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[1]
Q2: What are the main factors influencing the therapeutic index of a this compound ADC?
A2: The therapeutic index, a measure of a drug's safety and efficacy, is influenced by several key factors:
-
Linker Stability: The linker connecting the antibody to the maytansinoid payload must be stable in circulation to prevent premature release of the cytotoxic drug, which can cause off-target toxicity.[4]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody affects both potency and safety. A high DAR can lead to faster clearance and increased toxicity, while a low DAR may reduce efficacy.
-
Conjugation Strategy: The method of attaching the linker-drug to the antibody (e.g., stochastic vs. site-specific) impacts the homogeneity, stability, and overall performance of the ADC.
-
Payload Potency: The intrinsic cytotoxicity of the maytansinoid derivative plays a direct role in the ADC's potency.
-
Target Antigen Expression: The level of expression of the target antigen on tumor cells versus healthy tissues is a critical determinant of on-target efficacy and off-target toxicity.
Q3: How does a hydrophilic linker improve the therapeutic index?
A3: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve the therapeutic index in several ways. Hydrophilic linkers can increase the overall hydrophilicity of the ADC, which can mitigate aggregation, a common issue with hydrophobic payloads like maytansinoids. This improved solubility can lead to better pharmacokinetics and a more favorable toxicity profile. Furthermore, hydrophilic linkers can help overcome multidrug resistance (MDR) mechanisms in cancer cells by yielding more hydrophilic metabolites that are poorer substrates for efflux pumps like MDR1.
Q4: What are the advantages of site-specific conjugation over conventional (stochastic) methods?
A4: Site-specific conjugation offers several advantages that can lead to an improved therapeutic index:
-
Homogeneity: It produces a more homogeneous ADC product with a defined DAR, in contrast to the heterogeneous mixture of species generated by stochastic methods that conjugate to lysine or cysteine residues randomly.
-
Improved Pharmacokinetics: A homogeneous ADC population generally exhibits more predictable and improved pharmacokinetic properties.
-
Wider Therapeutic Window: By providing a more consistent product, site-specific conjugation can lead to a wider therapeutic window with an increased maximum tolerated dose (MTD) compared to stochastic ADCs.
-
Enhanced Stability: Conjugation at specific, engineered sites can result in a more stable ADC.
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
Problem: You observe significant aggregation of your this compound ADC during or after conjugation, leading to low yield and potential immunogenicity concerns.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic nature of the maytansinoid payload | Incorporate a hydrophilic linker (e.g., PEG-containing) into your ADC design. | Increased hydrophilicity of the ADC, reducing the propensity for aggregation. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4). | Reduced surface hydrophobicity of the ADC, leading to decreased aggregation. |
| Unfavorable buffer conditions | Screen different buffer conditions (pH, salt concentration) during the conjugation and purification steps. Some antibodies are more prone to aggregation at their isoelectric point. | Identification of buffer conditions that maintain ADC solubility and stability. |
| Suboptimal conjugation chemistry | For stochastic lysine conjugation, consider switching to a site-specific conjugation method. | A more homogeneous ADC with potentially improved biophysical properties, including reduced aggregation. |
| Storage and handling | Evaluate the impact of storage temperature and agitation on ADC stability. Avoid repeated freeze-thaw cycles. | Minimized aggregation induced by improper storage and handling. |
Logical Relationship for Troubleshooting ADC Aggregation
Caption: Troubleshooting workflow for high ADC aggregation.
Issue 2: Poor In Vitro Cytotoxicity or Lack of Selectivity
Problem: Your this compound ADC shows lower than expected potency in a cytotoxicity assay, or it exhibits significant killing of antigen-negative cells, indicating a narrow therapeutic window.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inefficient internalization of the ADC | Screen for antibodies that internalize more efficiently upon antigen binding. | Increased delivery of the maytansinoid payload to the intracellular compartment, enhancing cytotoxicity. |
| Premature drug release from an unstable linker | Utilize a more stable linker. For disulfide linkers, consider more hindered designs. For cleavable linkers, ensure the cleavage mechanism is specific to the intracellular environment. | Reduced off-target toxicity and improved selectivity for antigen-positive cells. |
| Low Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a higher DAR, if aggregation is not an issue. | Increased potency of the ADC. |
| Multidrug Resistance (MDR) in target cells | Use a hydrophilic linker to generate metabolites that are poor substrates for MDR efflux pumps. | Improved efficacy in MDR-expressing cancer cell lines. |
| Payload is not effectively released | If using a non-cleavable linker, ensure that the antibody is efficiently degraded in the lysosome to release the payload-linker-amino acid catabolite. For cleavable linkers, confirm the presence of the cleaving enzyme in the target cells. | Efficient release of the active cytotoxic agent within the target cell. |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different strategies to improve the therapeutic index of maytansinoid ADCs.
Table 1: Comparison of Site-Specific vs. Stochastic Maytansinoid ADCs
| ADC | Conjugation Method | Minimum Effective Dose (MED) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (MTD/MED) | Reference |
| Trastuzumab-AJICAP-Maytansinoid | Site-Specific (AJICAP®) | 5 | ≥ 120 | ≥ 24 | |
| T-DM1 (Kadcyla®) | Stochastic (Lysine) | 5 | ≥ 20 | ≥ 4 |
Table 2: Impact of Linker Hydrophilicity on In Vitro Cytotoxicity in MDR1-Expressing Cells
| Cell Line | Linker | IC50 (ng/mL) | Fold-Potency Increase (vs. SMCC) | Reference |
| COLO 205MDR | SMCC | 100 | - | |
| COLO 205MDR | PEG4Mal | 10 | 10 | |
| HCT-15 | SMCC | >1000 | - | |
| HCT-15 | PEG4Mal | 30 | >33 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of a this compound ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow:
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a control antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a common method for determining the average DAR and drug load distribution of a cysteine-linked this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 6.8, with isopropanol)
Experimental Workflow:
Caption: Workflow for DAR determination by HIC-HPLC.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.
-
-
Data Acquisition: Monitor the column eluate at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Signaling Pathway
This compound ADC Mechanism of Action
Caption: Simplified signaling pathway of a this compound ADC.
References
Technical Support Center: Overcoming Solubility Challenges with Maytansinoid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Maytansinoid B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent microtubule-targeting agent belonging to the maytansinoid family of compounds.[1][2] These compounds are of significant interest in cancer research, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[2][3] However, a major challenge in the clinical and experimental use of maytansinoids is their poor water solubility, which can hinder formulation, reduce bioavailability, and lead to inconsistent experimental results.[1]
Q2: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle size reduction: Methods like micronization increase the surface area of the drug, which can improve the dissolution rate.
-
Modification of crystal habit: Using amorphous forms or creating co-crystals can increase solubility.
-
Drug dispersion in carriers: Techniques like solid dispersions and eutectic mixtures involve dispersing the drug in a highly soluble carrier.
-
-
Chemical Modifications:
-
pH adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.
-
Use of buffers: Buffers can maintain an optimal pH for solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
-
-
Use of Excipients:
-
Co-solvents: A mixture of solvents can be used to increase solubility.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug.
-
Lipid-based formulations: Encapsulating the drug in lipid-based carriers can improve solubility and absorption.
-
Q3: What is the mechanism of action of this compound?
This compound, like other maytansinoids, exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Solubility Enhancement Protocols
Below are suggested starting protocols for enhancing the solubility of this compound. Researchers may need to optimize these protocols for their specific experimental needs.
Co-Solvent Systems
Co-solvent systems are a common and effective method for solubilizing this compound for in vitro and in vivo studies.
Experimental Protocol 1: Co-solvent Formulation
-
Start by dissolving this compound in Dimethyl Sulfoxide (DMSO).
-
Sequentially add PEG300, Tween-80, and saline to the DMSO solution, ensuring each component is fully dissolved before adding the next.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocol 2: Cyclodextrin-Based Formulation
-
First, dissolve this compound in a small amount of DMSO.
-
In a separate container, prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the SBE-β-CD solution to the this compound/DMSO solution.
-
Mix thoroughly until a clear solution is obtained. Gentle heating or sonication may be applied if necessary to facilitate dissolution.
Solid Dispersion
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.
Suggested Starting Protocol for Solid Dispersion of this compound (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).
-
Solvent Selection: Use a volatile organic solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and ethanol).
-
Preparation:
-
Dissolve this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in the selected solvent.
-
Continuously stir the solution until a clear solution is formed.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
-
Post-Processing: The dried solid dispersion can be gently ground and sieved to obtain a uniform powder.
Cyclodextrin Inclusion Complexation
This method involves encapsulating the this compound molecule within the cavity of a cyclodextrin molecule.
Suggested Starting Protocol for Cyclodextrin Complexation of this compound (Kneading Method)
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are good starting choices due to their higher water solubility compared to native β-cyclodextrin.
-
Preparation:
-
Weigh out this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).
-
Transfer the powders to a mortar.
-
Add a small amount of a hydro-alcoholic solvent (e.g., water-ethanol mixture) to form a paste.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting mass at a controlled temperature (e.g., 50°C) until all the solvent has evaporated.
-
-
Post-Processing: The dried complex can be pulverized and sieved.
Quantitative Data Summary
| Solubilization Method | Solvent/Carrier | Achievable Concentration | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.40 mM) | |
| Cyclodextrin Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.40 mM) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dissolution | - Insufficient solvent volume- Inadequate mixing- Low temperature | - Increase solvent volume or use a stronger co-solvent system.- Use sonication or gentle heating to aid dissolution.- Ensure all components are at room temperature before mixing. |
| Precipitation after freeze-thaw cycle of stock solution | - Compound coming out of solution at low temperatures.- Formation of less soluble hydrates or different polymorphs. | - Allow the stock solution to equilibrate to room temperature before use.- Briefly sonicate or vortex the vial to redissolve any precipitate.- If precipitation persists, consider preparing fresh solutions. |
| Cloudiness or color change in solution | - Degradation of this compound.- Contamination. | - Protect solutions from light, as maytansinoids can be photosensitive.- Prepare fresh solutions and store them under recommended conditions (-20°C for short-term, -80°C for long-term).- Ensure the use of high-purity solvents and sterile techniques. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the compound over time. | - Visually inspect solutions for any particulate matter before use.- Prepare fresh working solutions from a stock solution for each experiment.- Follow strict storage and handling guidelines. |
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for preparing a solid dispersion of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Maytansinoid B Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B antibody-drug conjugates (ADCs). The focus is on preventing and troubleshooting premature linker cleavage to ensure the stability and efficacy of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature linker cleavage in this compound ADCs?
A1: Premature linker cleavage, the release of the maytansinoid payload before the ADC reaches the target cancer cell, is a critical issue that can lead to decreased efficacy and increased off-target toxicity.[1] The primary causes depend on the linker chemistry employed:
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell. However, they can be susceptible to reduction by circulating thiols, such as glutathione, in the bloodstream, leading to premature drug release.[1][2]
-
Thioether Linkers (e.g., SMCC): While generally considered non-cleavable and highly stable, some studies suggest a slow rate of payload loss from thioether linkages, possibly through a retro-Michael reaction, especially in cysteine-linked ADCs.[3][4] For lysine-linked maytansinoid ADCs like T-DM1, the thioether bond is significantly more stable.
-
Peptide Linkers (e.g., Val-Cit): These are designed for cleavage by lysosomal proteases like Cathepsin B. Premature cleavage can occur if these linkers are susceptible to other proteases present in the plasma.
-
Hydrazone Linkers: These linkers are acid-labile and designed for cleavage in the acidic environment of endosomes and lysosomes. However, they can exhibit instability at physiological pH (7.4), leading to premature hydrolysis in the bloodstream.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR), the average number of maytansinoid molecules conjugated to a single antibody, significantly impacts ADC stability. A high DAR can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation. Aggregation can, in turn, affect the ADC's pharmacokinetics and potentially expose the linker to premature cleavage. It is crucial to optimize the DAR to balance potency and stability.
Q3: What is the impact of linker hydrophobicity on ADC stability?
A3: The hydrophobicity of the linker-payload combination can influence ADC stability. Highly hydrophobic ADCs are more prone to aggregation, which can lead to faster clearance from circulation and potential off-target toxicities. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged groups like sulfonates, can improve solubility, reduce aggregation, and enhance the overall stability and pharmacokinetic profile of the ADC.
Troubleshooting Guides
Problem 1: High levels of free maytansinoid detected in plasma stability assays.
Symptoms:
-
Rapid decrease in intact ADC concentration over time in in vitro plasma incubation.
-
Detection of significant amounts of free DM1 or DM4 payload via HPLC or LC-MS analysis of plasma samples.
-
In vivo studies show a shorter ADC half-life than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Unstable Linker Chemistry | Disulfide Linkers: Increase steric hindrance around the disulfide bond to reduce susceptibility to circulating reducing agents. For example, SPDB linkers are generally more stable than SPP linkers. Hydrazone Linkers: Modify the linker structure to enhance stability at neutral pH. |
| Inappropriate Conjugation Chemistry | Ensure complete and stable conjugation during the manufacturing process. For maleimide-based linkers, ensure the succinimide ring has opened to form a stable covalent bond. |
| Suboptimal Formulation | Optimize the formulation buffer. Ensure the pH is appropriate for the linker's stability. For storage, consider lyophilization to improve long-term stability. |
Problem 2: ADC aggregation observed during storage or after conjugation.
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC-HPLC).
-
Loss of ADC concentration after sterile filtration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. A DAR of 2-4 is often a good balance between potency and stability. |
| Hydrophobicity of the Linker-Payload | Incorporate hydrophilic linkers (e.g., PEG-containing linkers) to increase the overall solubility of the ADC. |
| Suboptimal Buffer Conditions | Screen different formulation buffers to identify conditions that minimize aggregation. Key parameters to evaluate include pH, ionic strength, and the inclusion of excipients like polysorbates or amino acids. |
| Freeze-Thaw Instability | Avoid repeated freeze-thaw cycles. If freezing is necessary, use a controlled freezing rate and consider the addition of cryoprotectants. |
Data on Linker Stability
Direct quantitative comparisons of the plasma stability of different maytansinoid ADC linkers are influenced by the specific antibody, payload, and experimental conditions. However, general stability trends can be summarized.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| SMCC (Thioether) | Non-cleavable | Very High | Considered the benchmark for stability. Payload is released after lysosomal degradation of the antibody. |
| SPP (Disulfide) | Reduction | Moderate | Susceptible to cleavage by circulating thiols. Less sterically hindered. |
| SPDB (Disulfide) | Reduction | High | Increased steric hindrance compared to SPP, leading to greater plasma stability. |
| Peptide (e.g., Val-Cit) | Protease (Cathepsin B) | High | Generally stable in plasma, but can be susceptible to other circulating proteases. |
| Hydrazone | pH-sensitive (acidic) | Low to Moderate | Can be unstable at physiological pH, leading to premature payload release. |
Note: The stability of disulfide linkers can be further enhanced by introducing additional steric hindrance near the disulfide bond.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a this compound ADC in plasma.
Objective: To determine the rate of premature linker cleavage and payload release of an ADC in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from the relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instruments (LC-MS or HPLC)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation until analysis.
-
Sample Analysis:
-
To Measure Intact ADC (DAR):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
To Measure Released Payload:
-
Extract the free maytansinoid from the plasma samples using protein precipitation followed by solid-phase extraction.
-
Quantify the free maytansinoid using a calibrated HPLC-UV or LC-MS/MS method.
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free Maytansinoid Quantification
This method is suitable for the detection and quantification of free maytansinoid (e.g., DM1) in ADC formulations and plasma stability samples.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation:
-
For ADC formulations, dilute the sample in an appropriate buffer.
-
For plasma samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins. The supernatant can be further concentrated and cleaned up using solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor the absorbance at the maximum wavelength for the maytansinoid (e.g., ~252 nm and 280 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the free maytansinoid.
-
Calculate the concentration of the free maytansinoid in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Mechanism of action of a Maytansinoid ADC, highlighting the risk of premature linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Drug-to-Antibody Ratio Variability in Maytansinoid B ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with high drug-to-antibody ratio (DAR) variability in Maytansinoid B antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound ADCs.
| Issue | Potential Cause | Recommended Solution |
| High Average DAR with Broad Peak Distribution in HIC | Excessive linker-drug: Too much this compound linker-drug was used during the conjugation reaction. | Optimize linker-drug to antibody ratio: Perform a titration experiment to determine the optimal molar ratio of linker-drug to antibody that yields the desired average DAR. |
| Inconsistent reaction conditions: Fluctuations in pH, temperature, or reaction time can lead to variability in conjugation efficiency.[1] | Maintain consistent reaction parameters: Strictly control the pH, temperature, and duration of the conjugation reaction. Real-time monitoring of the reaction can help in determining the optimal endpoint.[2] | |
| Antibody heterogeneity: The starting antibody material may have variations in the number of available lysine residues for conjugation. | Characterize the starting antibody: Ensure the purity and homogeneity of the monoclonal antibody before conjugation. | |
| Presence of High Levels of Aggregates Post-Conjugation | Increased hydrophobicity: Maytansinoid payloads are hydrophobic, and a high DAR can increase the propensity for ADC aggregation.[3] | Optimize conjugation and purification conditions: Consider using a lower DAR, incorporating hydrophilic linkers, or optimizing the buffer conditions during conjugation and purification.[3] Size-exclusion chromatography (SEC) is effective for removing aggregates. |
| Use of co-solvents: Organic co-solvents used to dissolve the linker-drug can sometimes induce antibody denaturation and aggregation. | Minimize co-solvent concentration: Use the lowest possible concentration of the organic co-solvent (e.g., DMSO or DMF) required to dissolve the linker-drug, typically keeping it below 10% of the total reaction volume. | |
| Low Conjugation Efficiency and Low Average DAR | Suboptimal pH: The pH of the reaction buffer may not be optimal for the lysine conjugation chemistry. | Adjust reaction pH: For lysine conjugation, a pH range of 7.5 to 8.0 is often optimal to facilitate the reaction with the ε-amino group of lysine. |
| Steric hindrance: Some lysine residues may be less accessible for conjugation due to the three-dimensional structure of the antibody. | Consider alternative conjugation strategies: If consistent low DAR is an issue, exploring site-specific conjugation methods could provide better control over the DAR. | |
| Linker-drug instability: The this compound linker-drug may be degrading during the reaction. | Ensure linker-drug quality: Use freshly prepared linker-drug solutions and protect them from light and moisture. | |
| Inconsistent DAR Results Between Batches | Variability in raw materials: Differences in the quality of the antibody, linker-drug, or reagents can lead to batch-to-batch variability. | Implement stringent quality control: Qualify all raw materials before use and establish clear specifications. |
| Inconsistent process parameters: Minor deviations in the conjugation or purification process can result in significant differences in the final product. | Standardize the manufacturing process: Develop and adhere to a detailed and robust standard operating procedure (SOP) for ADC production. |
Frequently Asked Questions (FAQs)
Q1: What is a typical and acceptable average Drug-to-Antibody Ratio (DAR) for a this compound ADC?
An average DAR of 3-4 is often targeted for maytansinoid ADCs developed via lysine conjugation. While a higher DAR can increase potency, it can also lead to faster clearance from the bloodstream and increased toxicity, potentially narrowing the therapeutic window. The optimal DAR should be determined empirically for each specific ADC, balancing efficacy and safety.
Q2: How does high DAR variability impact the efficacy and safety of an ADC?
High DAR variability, resulting in a heterogeneous mixture of ADC species, can lead to unpredictable pharmacokinetics and a less consistent safety and efficacy profile. Species with a very high DAR may be cleared more rapidly from circulation, reducing their therapeutic effect, while also potentially contributing to off-target toxicity. Unconjugated antibody (DAR 0) can compete with the ADC for target antigen binding, potentially reducing overall efficacy.
Q3: What are the primary analytical techniques for characterizing DAR in this compound ADCs?
The most common methods for DAR characterization are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Mass Spectrometry (MS) is also a powerful tool, often coupled with liquid chromatography, to determine the precise mass of the different ADC species and confirm the DAR distribution.
Q4: Can purification methods be used to reduce DAR variability?
Yes, chromatographic techniques can be employed to narrow the distribution of DAR species. Hydrophobic Interaction Chromatography (HIC) is particularly effective for separating ADCs based on their DAR, as higher DAR species are more hydrophobic. This allows for the isolation of fractions with a more homogenous DAR profile.
Q5: What is the impact of the conjugation site on DAR variability?
For this compound ADCs produced through lysine conjugation, the drug can attach to any of the numerous solvent-accessible lysine residues on the antibody. This non-selective approach is a major contributor to DAR heterogeneity. Site-specific conjugation technologies, which target specific amino acid residues, can produce more homogeneous ADCs with a precisely controlled DAR.
Key Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity. Since the this compound payload is hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC can also be used for DAR determination, often after reducing the ADC to separate the light and heavy chains.
Materials:
-
RP-HPLC column (e.g., C4)
-
HPLC system
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., DTT)
-
ADC sample
Procedure:
-
Reduce the ADC sample with a reducing agent to separate the light and heavy chains.
-
Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B).
-
Inject the reduced ADC sample.
-
Elute the chains using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks for unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
Mass Spectrometry (MS) for ADC Characterization
MS provides a direct measurement of the mass of the intact ADC and its subunits, allowing for unambiguous determination of the DAR distribution.
Procedure:
-
The ADC sample is typically desalted before MS analysis.
-
For intact mass analysis, the sample is introduced into the mass spectrometer (e.g., ESI-QTOF).
-
The resulting mass spectrum will show a distribution of peaks, each corresponding to an ADC species with a different number of conjugated drugs.
-
The mass of each peak can be used to confirm the number of attached this compound molecules.
-
For more detailed analysis, the ADC can be reduced, and the light and heavy chains analyzed separately by LC-MS.
Data Summary Tables
Table 1: Effect of Linker-Drug to Antibody Molar Ratio on Average DAR
| Molar Ratio (Linker-Drug:Ab) | Average DAR | % Unconjugated Ab (DAR 0) | % Aggregates |
| 5:1 | 2.5 | 15 | <1% |
| 7.5:1 | 3.8 | 5 | 1.5% |
| 10:1 | 5.2 | <1% | 3.5% |
| 15:1 | 6.8 | <1% | 7.2% |
Table 2: Comparison of Analytical Methods for DAR Determination
| Analytical Method | Principle | Advantages | Disadvantages |
| HIC-HPLC | Separation based on hydrophobicity. | Non-denaturing conditions, good resolution of DAR species. | High salt mobile phases are not directly compatible with MS. |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | High resolution, compatible with MS. | Can cause protein denaturation. |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Provides exact mass and unambiguous DAR identification. | Requires specialized equipment and expertise. |
Diagrams and Workflows
Caption: Workflow for this compound ADC Conjugation and Characterization.
Caption: Decision Tree for Troubleshooting High DAR Variability.
Caption: Simplified Mechanism of Action for a this compound ADC.
References
troubleshooting inconsistent results in Maytansinoid B cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Maytansinoids in B cell-based assays?
Maytansinoids, such as this compound, are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][3] When used as payloads in Antibody-Drug Conjugates (ADCs), maytansinoids are targeted specifically to cancer cells, including malignant B cells, thereby increasing their therapeutic window.[3]
Q2: Why am I observing high variability in my IC50 values between experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: Using cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can significantly impact their response to treatment.
-
Cell Seeding Density: The number of cells seeded per well can influence the assay outcome. It is crucial to optimize and maintain a consistent cell density for each experiment.
-
Reagent Variability: Lot-to-lot variations in serum, media, and other reagents can introduce inconsistencies.
-
ADC Quality: The stability and aggregation of the maytansinoid-ADC can affect its potency. Ensure proper storage and handling of the ADC.
-
Incubation Times: Variations in the duration of drug exposure can lead to different IC50 values.
Q3: What are the primary sources of high background noise in my assay, and how can I reduce it?
High background noise can mask the specific signal in your assay, reducing its sensitivity. Common causes include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or detection reagents, leading to a high background signal.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate can cause antibodies to bind non-specifically.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.
-
Contaminated Reagents: Contamination in buffers or reagents can introduce substances that generate a background signal.
-
Overdevelopment: In colorimetric or chemiluminescent assays, allowing the reaction to proceed for too long can increase the background.
To reduce background, optimize washing and blocking steps, titrate your antibodies to find the optimal concentration, use fresh and sterile reagents, and carefully time the development step.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect my assay results?
The Drug-to-Antibody Ratio (DAR) is a critical parameter for ADCs, representing the average number of drug molecules conjugated to a single antibody.
-
Potency: In vitro potency generally increases with a higher DAR, as more cytotoxic payload is delivered to the target cell per antibody.
-
Pharmacokinetics: ADCs with a very high DAR (e.g., 9-10) may exhibit faster clearance from circulation in vivo, which can potentially decrease overall efficacy.
-
Therapeutic Index: Preclinical studies suggest that maytansinoid ADCs with a DAR in the range of 2 to 6 often have a better therapeutic index compared to those with very high DARs.
It is important to use ADCs with a well-characterized and consistent DAR to ensure reproducible results.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound cell-based assays.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Recommended Solution |
| Cell Line Instability | Use low-passage, authenticated B-cell lines. Regularly check for mycoplasma contamination. |
| Variable Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and verify cell counts. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of the maytansinoid or ADC for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variable Incubation Times | Strictly adhere to the optimized incubation times for drug treatment and assay development. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number and vigor of wash steps. Ensure complete removal of wash buffer between steps. |
| Inadequate Blocking | Optimize the blocking buffer (e.g., increase protein concentration) and incubation time. |
| Non-specific Antibody Binding | Titrate the primary and/or secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Contaminated Reagents | Prepare fresh buffers and solutions for each experiment. Use high-purity water and sterile reagents. |
Issue 3: Low or No Assay Signal
| Possible Cause | Recommended Solution |
| Inactive Maytansinoid/ADC | Verify the activity of the maytansinoid or ADC with a known sensitive positive control cell line. |
| Low Target Antigen Expression | Confirm the expression of the target antigen on your B-cell line using flow cytometry if using an ADC. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. |
| Incorrect Filter/Wavelength Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for your assay. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of a maytansinoid or maytansinoid-ADC on B cells.
Materials:
-
B-cell line of interest
-
Complete culture medium
-
Maytansinoid or Maytansinoid-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed B cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the maytansinoid or ADC in complete culture medium. Add the desired concentrations to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol is for quantifying apoptosis in B cells following treatment with a maytansinoid or maytansinoid-ADC.
Materials:
-
B-cell line of interest
-
Complete culture medium
-
Maytansinoid or Maytansinoid-ADC
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat B cells with the maytansinoid or ADC at the desired concentrations and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize representative IC50 values for maytansinoid-ADCs in various B-cell lymphoma lines. IC50 values can vary depending on the specific antibody, linker, maytansinoid derivative, and the B-cell line used.
Table 1: In Vitro Cytotoxicity of Anti-CD19-Maytansinoid ADC (SAR3419) in B-Cell Lines
| Cell Line | Histology | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 30 |
| Daudi | Burkitt's Lymphoma | 40 |
| Granta-519 | Mantle Cell Lymphoma | 90 |
Data adapted from Blanc et al., Clin Cancer Res, 2011.
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs in a CD33-Positive Leukemia Cell Line
| Conjugate | Target | Cell Line | IC50 (pM) |
| Antibody A2-SMCC-DM1 | CD33 | MOLM-13 | ~100-300 |
Data adapted from Strop et al., Bioconjug Chem, 2016.
Visualizations
Signaling Pathways and Workflows
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring maytansinoid payloads. The information provided addresses common challenges related to ADC clearance and offers potential solutions and experimental considerations.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: My maytansinoid ADC is showing rapid plasma clearance. What are the potential causes and how can I troubleshoot this?
A1: Rapid clearance of maytansinoid ADCs is a common issue that can be attributed to several factors. The primary aspects to investigate are the linker chemistry, the drug-to-antibody ratio (DAR), and the overall hydrophobicity of the conjugate.
-
Linker Stability: The choice of linker is critical in determining the stability of the ADC in circulation.[1][2][3][4][5]
-
Disulfide-based linkers are designed to be cleaved inside the cell where the reducing environment is higher. However, they can be susceptible to premature cleavage in the plasma, leading to early release of the payload and faster clearance of the ADC. If you are using a disulfide linker, consider re-evaluating its stability. Increasing steric hindrance around the disulfide bond can enhance stability.
-
Thioether (non-cleavable) linkers , such as SMCC, generally exhibit greater plasma stability and lead to slower clearance compared to their disulfide counterparts. If your current construct uses a cleavable linker, developing a version with a non-cleavable linker for comparative studies could be beneficial.
-
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase the in vitro potency of an ADC, it often leads to faster clearance in vivo.
-
ADCs with an average DAR above 6, and particularly those with a DAR of 9-10, have been shown to be cleared more rapidly from circulation. This is often associated with increased hydrophobicity, leading to greater uptake by the liver.
-
Optimizing the conjugation process to achieve an average DAR between 2 and 6 is recommended for a better therapeutic index.
-
-
Hydrophobicity: Maytansinoid payloads are inherently hydrophobic. Conjugating them to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation and accelerated clearance.
-
Consider incorporating hydrophilic linkers or PEGylation to counterbalance the hydrophobicity of the maytansinoid payload.
-
The following diagram illustrates the key factors influencing ADC clearance.
Caption: Key factors influencing maytansinoid ADC clearance and their outcomes.
Q2: My ADC shows good in vitro potency but poor in vivo efficacy. How are these related to clearance?
A2: This is a common challenge in ADC development. High in vitro potency, often achieved with a high DAR, does not always translate to in vivo efficacy. The discrepancy can often be explained by rapid in vivo clearance.
-
Impact of High DAR on Pharmacokinetics: As mentioned, ADCs with a high DAR (e.g., >8) tend to be cleared more quickly. This rapid clearance reduces the exposure of the tumor to the ADC, thereby diminishing its therapeutic effect, despite the high potency of the conjugate itself.
-
Linker Stability in vivo: A linker that is stable in vitro might be prematurely cleaved in the in vivo environment, leading to the release of the payload before it reaches the tumor. This results in reduced tumor delivery and increased systemic toxicity.
To address this, it is crucial to perform pharmacokinetic (PK) studies to understand the in vivo behavior of your ADC. Comparing ADCs with varying DARs can help identify a conjugate with an optimal balance of potency and in vivo stability.
Q3: I am observing significant off-target toxicity with my maytansinoid ADC. What could be the cause?
A3: Off-target toxicity is a major concern in ADC therapy and is often linked to the premature release of the cytotoxic payload into systemic circulation.
-
Linker Instability: A cleavable linker that is not sufficiently stable in plasma can release the maytansinoid payload systemically, leading to toxicity in healthy tissues.
-
High DAR and Liver Accumulation: ADCs with a high DAR can accumulate in the liver, leading to hepatotoxicity.
-
Bystander Effect: While the "bystander effect" (where the released payload kills neighboring antigen-negative tumor cells) can be beneficial, systemic release of a membrane-permeable payload can also lead to toxicity in healthy tissues. Catabolites from ADCs with cleavable linkers may have more bystander killing activity than those from non-cleavable linkers.
Strategies to mitigate off-target toxicity include optimizing the linker for better plasma stability and reducing the DAR to a more tolerable range (e.g., 2-4).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a maytansinoid ADC?
A1: There is no single "optimal" DAR for all maytansinoid ADCs, as it can depend on the specific antibody, target antigen, and linker. However, preclinical studies suggest that an average DAR of 2 to 6 generally provides a better therapeutic index than very high DAR ADCs (e.g., 9-10). A DAR of 3-4 is often considered a good starting point and is used in clinically approved ADCs like ado-trastuzumab emtansine (Kadcyla). It is recommended to empirically determine the optimal DAR for your specific ADC through in vivo studies that evaluate efficacy, toxicity, and pharmacokinetics.
| Average DAR | In Vitro Potency | In Vivo Clearance | In Vivo Efficacy | Tolerability |
| ~2-6 | Increases with DAR | Comparable rates | Generally better therapeutic index | Good |
| ~9-10 | Highest | Rapid clearance | Decreased efficacy | Decreased |
Q2: What is the difference between cleavable and non-cleavable linkers for maytansinoid ADCs, and which one should I choose?
A2: The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action and the specific therapeutic application.
-
Cleavable Linkers (e.g., disulfide-based): These are designed to be stable in the bloodstream and release the payload upon entering the target cell, where they are cleaved by intracellular enzymes or reducing agents. This can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells. However, they can be more prone to premature cleavage in the plasma, leading to faster clearance and off-target toxicity.
-
Non-cleavable Linkers (e.g., thioether-based, like SMCC): These linkers are more stable in circulation and release the payload after the antibody is fully degraded in the lysosome of the target cell. This generally leads to slower clearance and potentially better tolerability. However, the resulting charged catabolite is less membrane-permeable, limiting the bystander effect.
The following table summarizes the key differences:
| Linker Type | Plasma Stability | Clearance Rate | Bystander Effect | Key Catabolite(s) |
| Cleavable (e.g., SPP, SPDB) | Lower | Faster | Yes | Lysine-Nε-SPP-DM1 and DM1 |
| Non-cleavable (e.g., SMCC) | Higher | Slower | Limited | Lysine-Nε-MCC-DM1 |
The workflow for ADC processing with different linkers is depicted below.
Caption: Generalized workflow of ADC intracellular processing.
Q3: How can I assess the in vivo stability and clearance of my maytansinoid ADC?
A3: A combination of pharmacokinetic (PK) assays is typically used to evaluate the in vivo stability and clearance of ADCs.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to measure the concentration of total antibody (both conjugated and unconjugated) and the concentration of the intact ADC (antibody with at least one payload attached) in plasma samples over time. Comparing the clearance rates of the total antibody and the intact ADC can provide insights into the extent of payload deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for characterizing and quantifying the different species of the ADC in plasma, including the distribution of DARs and the presence of free payload or its catabolites.
-
Radiolabeling Studies: Using a radiolabeled ADC (e.g., with tritium) allows for the tracking of the ADC and its catabolites in various tissues, providing detailed information on biodistribution, metabolism, and excretion.
Experimental Protocols
1. Protocol for Determining ADC Concentration by ELISA
This protocol provides a general framework for measuring total antibody and intact ADC concentrations in plasma samples.
Materials:
-
Coating antibody (anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plasma samples containing the ADC
-
Standard curve of the specific ADC and the unconjugated antibody
-
Detection antibody:
-
For total antibody: HRP-conjugated anti-human IgG
-
For intact ADC: HRP-conjugated anti-maytansinoid antibody
-
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat the 96-well plate with the coating antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Add diluted plasma samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the appropriate detection antibody (anti-human IgG for total antibody or anti-maytansinoid for intact ADC) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentrations of total antibody and intact ADC from the respective standard curves.
2. Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method for assessing the in vitro potency of a maytansinoid ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
Maytansinoid ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for ADC processing and cell killing (typically 3-5 days).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot the dose-response curves to determine the IC₅₀ values.
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates. | Semantic Scholar [semanticscholar.org]
- 5. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Technical Support Center: Enhancing the Bystander Effect of Maytansinoid B ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bystander effect of Maytansinoid B antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
The bystander effect is a phenomenon where the cytotoxic payload released from an ADC-targeted cancer cell diffuses into neighboring, antigen-negative tumor cells, leading to their death.[1][2] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[1][2]
Q2: How does the this compound payload exert its cytotoxic effect?
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents.[3] They bind to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis of cancer cells.
Q3: What are the key factors influencing the bystander effect of a this compound ADC?
The bystander effect is primarily influenced by:
-
Linker Chemistry: Cleavable linkers are essential for releasing the payload into the tumor microenvironment. The stability of the linker in circulation versus its susceptibility to cleavage within the tumor is a critical balance.
-
Payload Properties: The released maytansinoid metabolite must be membrane-permeable to diffuse into adjacent cells. This often means the metabolite should be neutral, uncharged, and possess a degree of hydrophobicity.
-
Tumor Microenvironment: The density of antigen-positive cells and the overall tumor architecture can impact the diffusion and efficacy of the released payload.
Q4: What is the difference between cleavable and non-cleavable linkers in Maytansinoid ADCs?
-
Cleavable linkers are designed to be stable in the bloodstream but are cleaved by enzymes (e.g., cathepsins) or the acidic environment within the tumor cell, releasing the maytansinoid payload. This release is crucial for the bystander effect.
-
Non-cleavable linkers remain attached to the antibody's amino acid residue after lysosomal degradation. The resulting charged metabolite is generally not membrane-permeable, thus limiting or preventing a bystander effect.
Troubleshooting Guides
Problem 1: My this compound ADC shows potent activity on antigen-positive cells but a weak or no bystander effect in my co-culture assay.
| Possible Cause | Troubleshooting Suggestion |
| Non-cleavable linker used. | Confirm the linker chemistry of your ADC. Ado-trastuzumab emtansine (T-DM1), for example, uses a non-cleavable linker and does not exhibit a significant bystander effect. Consider redesigning the ADC with a cleavable linker (e.g., a peptide or disulfide linker). |
| Released payload is not membrane-permeable. | The metabolite released after linker cleavage might be too polar or charged. Investigate the properties of the released species. Modifications to the maytansinoid or the linker's self-immolative spacer can alter the hydrophobicity of the released payload. |
| Insufficient processing of the ADC by antigen-positive cells. | Ensure that the antigen-positive cells are efficiently internalizing and processing the ADC. You can assess this using fluorescently labeled ADCs and microscopy or flow cytometry. Low antigen expression can lead to reduced uptake and payload release. |
| Experimental setup is not optimal. | The ratio of antigen-positive to antigen-negative cells can significantly impact the observed bystander effect. Titrate this ratio to find the optimal window for observing the effect. Also, ensure the incubation time is sufficient for ADC processing and payload diffusion. |
Problem 2: I am observing high systemic toxicity in my in vivo models with a cleavable-linker this compound ADC.
| Possible Cause | Troubleshooting Suggestion |
| Premature linker cleavage in circulation. | The linker may not be stable enough in the bloodstream, leading to off-target release of the maytansinoid payload. Consider using a more stable cleavable linker, for example, by altering the peptide sequence to include a mix of L- and D-amino acids. |
| Hydrophobicity of the ADC. | Highly hydrophobic ADCs can be cleared more rapidly from circulation or taken up non-specifically by tissues, leading to toxicity. The use of hydrophilic linkers, such as those incorporating PEG moieties, can improve the pharmacokinetic profile. |
| Off-target uptake of the ADC. | The antibody may have some cross-reactivity with normal tissues, leading to on-target, off-tumor toxicity. Thoroughly screen the antibody for off-target binding. |
Problem 3: My this compound ADC is losing efficacy in long-term treatment models due to acquired resistance.
| Possible Cause | Troubleshooting Suggestion |
| Upregulation of drug efflux pumps. | Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters like MDR1 (P-glycoprotein), which pump the maytansinoid out of the cell. One strategy to overcome this is to use hydrophilic linkers that result in more polar, less readily effluxed metabolites. |
| Alterations in intracellular ADC processing. | Resistance can arise from dysfunctional intracellular metabolism of the ADC, preventing the release of the active payload. Switching to an ADC with a different linker chemistry or payload class may overcome this resistance. |
| Changes in antigen expression. | Downregulation or shedding of the target antigen on the cancer cell surface can reduce ADC binding and internalization. Combining the ADC with other therapies that upregulate the target antigen could be a potential strategy. |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Methodology:
-
Cell Line Preparation:
-
Select an Ag+ cell line that expresses the target antigen for your ADC.
-
Select an Ag- cell line that does not express the target antigen. To distinguish between the two cell lines, label one of them with a fluorescent marker (e.g., GFP) or luciferase.
-
-
Seeding:
-
On day 0, seed a 96-well plate with a mixture of Ag+ and Ag- cells. Include wells with only Ag- cells as a control. The ratio of Ag+ to Ag- cells is a critical parameter and should be optimized (e.g., start with a 1:1 ratio).
-
-
ADC Treatment:
-
On day 1, treat the co-cultures with a serial dilution of your this compound ADC. Also, include an isotype control ADC.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Quantification of Bystander Killing:
-
Use flow cytometry or high-content imaging to specifically count the viable, fluorescently labeled Ag- cells.
-
Alternatively, if using a luciferase-labeled cell line, a luminescence-based viability assay can be performed.
-
-
Data Analysis:
-
Plot the viability of the Ag- cells as a function of ADC concentration. A decrease in the viability of Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic bystander effect is mediated by a secreted, stable metabolite of the ADC.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the Ag+ cells with the this compound ADC at a concentration that induces cytotoxicity.
-
After a set incubation period (e.g., 48-72 hours), collect the culture supernatant. This is the "conditioned medium."
-
Centrifuge and filter the conditioned medium to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
After the cells have adhered, replace the culture medium with the conditioned medium. As a control, use medium from untreated Ag+ cells.
-
-
Assess Viability:
-
Incubate the Ag- cells for 48-72 hours.
-
Measure the viability of the Ag- cells using a standard assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the control, demonstrates a bystander effect mediated by a released payload.
-
Quantitative Data Summary
Table 1: Impact of Linker and Payload on Bystander Killing
| ADC Component | Linker Type | Released Metabolite | Bystander Killing Potential | Reference |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | Lys-MCC-DM1 (charged) | Low/None | |
| Disulfide-linked Maytansinoid ADC | Cleavable (Disulfide) | Thiol-bearing maytansinoid (neutral) | High | |
| Peptide-linked Maytansinoid ADC | Cleavable (Peptide) | S-methylated maytansinoid (neutral) | High |
Table 2: In Vitro Bystander Effect of Immolative ADCs with Varying Hydrophobicity
| ADC Conjugate | Methylene Units (n) in Side Chain | Relative In Vitro Bystander Killing | Reference |
| 6a | 2 | ~3-fold greater than 6d | |
| 6b | 4 | ~3-fold greater than 6d | |
| 6c | 6 | ~3-fold greater than 6d | |
| 6d | 8 | Baseline | |
| 1a | N/A (Disulfide Linker) | Baseline | |
| Increasing the number of methylene units in the maytansinoid side chain increased the in vitro bystander killing of immolative ADCs, correlating with metabolite hydrophobicity. |
Visualizations
Caption: Mechanism of the this compound ADC bystander effect.
References
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Maytansinoid B and DM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxicity of two potent microtubule inhibitors, Maytansinoid B and DM1 (Mertansine). Both are derivatives of maytansine, a natural product that has garnered significant interest in oncology for its profound anti-mitotic activity.[1] This document summarizes available quantitative data, outlines detailed experimental methodologies for assessing cytotoxicity, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and DM1
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[2][3] This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2][3]
DM1 (Mertansine) is a well-characterized maytansinoid that has been extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), most notably in Trastuzumab emtansine (T-DM1). Its design includes a thiol group to facilitate conjugation to antibodies.
This compound is another potent maytansine derivative. While less prevalent in clinically approved ADCs compared to DM1, it is a subject of ongoing research and development in the field of targeted cancer therapy.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and DM1 across various cancer cell lines as reported in the literature. It is important to note that these values are highly dependent on the specific cell line, assay duration, and experimental conditions. The data presented here are compiled from different studies and do not represent a direct head-to-head comparison under identical conditions.
| Compound | Cell Line | IC50 Value | Assay Duration | Reference |
| This compound | Lymphoma Lines | 10 - 90 pM | Not Specified | |
| DM1 | HCT-15 | 0.750 nM | 72 hours | |
| DM1 | A431 | 0.04 nM | 72 hours | |
| DM1 | MDA-MB-231 | 0.12 µM | 48 hours | |
| DM1 | BT474 | 0.42 nM | Not Specified | |
| DM1 | BJAB | 0.27 nM | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of maytansinoids.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and DM1 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and DM1 in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and DM1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and DM1 for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and DM1
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and DM1 as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Mechanism of Action of Maytansinoids
The following diagram illustrates the common signaling pathway through which maytansinoids, including this compound and DM1, induce cell death.
Caption: Mechanism of action for this compound and DM1.
Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines the key steps in a typical in vitro cytotoxicity experiment.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and DM1 are highly potent cytotoxic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The available data, although not from direct comparative studies, suggest that both compounds exhibit cytotoxicity in the picomolar to nanomolar range against various cancer cell lines. The choice between these two maytansinoids for research and development may depend on factors such as the specific cancer type, the design of the delivery system (e.g., ADC linker chemistry), and the desired potency profile. The experimental protocols provided in this guide offer a standardized framework for conducting in vitro cytotoxicity assessments to further elucidate the comparative efficacy of these and other novel anti-cancer compounds.
References
Maytansinoid B vs. Other Tubulin Inhibitors: A Head-to-Head Comparison for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of Maytansinoid B with other prominent tubulin inhibitors, including taxanes and vinca alkaloids. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate an objective evaluation of these potent anti-cancer agents.
Executive Summary
Maytansinoids, a class of highly potent microtubule-targeting agents, have garnered significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs). This compound, a key derivative, exerts its cytotoxic effects by inhibiting tubulin polymerization, a mechanism it shares with vinca alkaloids. However, its distinct binding characteristics and exceptional potency set it apart. This guide will delve into a head-to-head comparison of this compound's performance against other tubulin inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Three Binding Sites
Tubulin inhibitors are broadly classified based on their binding site on the αβ-tubulin heterodimer and their effect on microtubule dynamics. The three primary classes are:
-
Maytansinoids and Vinca Alkaloids: These agents bind to the vinca domain on β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to mitotic arrest and subsequent apoptosis.[1][2] While both bind to the vinca domain, maytansinoids have a unique mechanism of inducing microtubule depolymerization.[2]
-
Taxanes (e.g., Paclitaxel): In contrast to the vinca alkaloids and maytansinoids, taxanes bind to a distinct site on the interior of the β-tubulin subunit.[3] This binding stabilizes microtubules, preventing their depolymerization, which is also essential for the dynamic process of mitosis. The result is a "frozen" mitotic spindle, leading to cell cycle arrest and apoptosis.[3]
-
Colchicine Site Binders: These compounds bind to the colchicine binding site on β-tubulin, also leading to the inhibition of microtubule polymerization.
The distinct mechanisms of action of these inhibitor classes are a crucial factor in their differing efficacy and potential for combination therapies.
Data Presentation: Quantitative Comparison of Tubulin Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound (represented by its close analogue, DM1) and other tubulin inhibitors.
Table 1: In Vitro Cytotoxicity of Tubulin Inhibitors in Human Colon Carcinoma Cell Lines
| Cytotoxic Agent | Cell Line | IC50 (nmol/L) |
| Maytansine | COLO 205 | 0.3 ± 0.1 |
| COLO 205MDR | 2.5 ± 0.5 | |
| DM1SMe | COLO 205 | 0.4 ± 0.1 |
| COLO 205MDR | 3.1 ± 0.6 | |
| Paclitaxel | COLO 205 | 2.5 ± 0.5 |
| COLO 205MDR | 33 ± 7 | |
| Vinblastine | COLO 205 | 1.2 ± 0.2 |
| COLO 205MDR | 21 ± 4 |
Data synthesized from Kovtun et al., Cancer Res, 2010. This data highlights the potent cytotoxicity of maytansinoids, which are effective in the sub-nanomolar range. Notably, while the multidrug resistant cell line (COLO 205MDR) shows reduced sensitivity to all agents, the increase in IC50 for maytansinoids is less pronounced compared to paclitaxel and vinblastine, suggesting they may be less susceptible to this resistance mechanism.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) |
| Maytansine | 1.0 ± 0.02 |
| S-methyl DM1 | 4.0 ± 0.1 |
| S-methyl DM4 | 1.7 ± 0.4 |
Data from Lopus et al., Mol Cancer Ther, 2010. This table indicates the concentration of each maytansinoid derivative required to inhibit tubulin polymerization by 50% in a cell-free assay.
Mandatory Visualizations
Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Experimental Workflow for Comparing Tubulin Inhibitors
Caption: Experimental workflow for comparing tubulin inhibitors.
Experimental Protocols
Tubulin Polymerization Assay (Spectrophotometric)
Objective: To determine the in vitro effect of test compounds on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) to a final concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compounds (this compound, paclitaxel, vincristine) and a vehicle control (e.g., DMSO).
-
Assay Procedure: The assay is performed in a 96-well, clear-bottom plate. Add the test compounds to the respective wells. To initiate polymerization, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value (the concentration of inhibitor that reduces the maximum polymerization rate by 50%) can be calculated from the dose-response curves.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of tubulin inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO 205) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the tubulin inhibitors for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of tubulin inhibitors on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with the tubulin inhibitors at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The intensity of PI fluorescence is proportional to the amount of DNA in each cell. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by tubulin inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the tubulin inhibitors as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI) or 7-AAD.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
This compound and its analogues demonstrate exceptional potency as tubulin polymerization inhibitors, with cytotoxic effects in the sub-nanomolar range. Head-to-head comparisons with other tubulin inhibitors, such as taxanes and vinca alkaloids, underscore their potential as highly effective anti-cancer agents. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel tubulin-targeting compounds. The distinct mechanisms of action among these inhibitor classes also present opportunities for rational combination therapies to overcome drug resistance and improve therapeutic outcomes.
References
Validating the In Vivo Anti-Tumor Efficacy of Maytansinoid B Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Antibody-Drug Conjugates (ADCs) utilizing Maytansinoid B derivatives as their cytotoxic payload. The information presented herein is collated from preclinical studies to assist researchers in evaluating the therapeutic potential of these next-generation cancer therapeutics.
Maytansinoids, potent microtubule-targeting agents, function by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1][2] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, maytansinoids can be delivered directly to cancer cells, thereby enhancing their therapeutic index and minimizing systemic toxicity.[3] This guide focuses on the in vivo performance of three prominent this compound ADCs: SAR3419, STRO-001, and IMGC936, alongside a comparison with auristatin-based ADCs.
Comparative In Vivo Efficacy of this compound ADCs
The following tables summarize the quantitative data from preclinical xenograft studies evaluating the anti-tumor activity of SAR3419, STRO-001, and IMGC936.
Table 1: In Vivo Anti-Tumor Activity of SAR3419 (anti-CD19-DM4)
| Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Diffuse Large B-cell Lymphoma (DLBCL) | WSU-DLCL2 (SCID mice) | 15 and 30 mg/kg, single dose | Eradication of xenograft tumors. More effective than CHOP chemotherapy and rituximab. | [4][5] |
| Follicular Lymphoma | WSU-FSCCL (SCID mice) | 15 and 30 mg/kg, single dose | 100% survival at day 150-155. More effective than CHOP and rituximab. | |
| Burkitt's Lymphoma | Ramos (SCID mice) | Not specified | Potent antitumor activity. | |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Patient-derived xenografts | Weekly doses | Delayed disease progression. |
Table 2: In Vivo Anti-Tumor Activity of STRO-001 (anti-CD74-maytansinoid)
| Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Multiple Myeloma | ARP-1 (mice) | 3 mg/kg, repeat dosing | Prolonged survival and significantly reduced tumor burden. | |
| Multiple Myeloma | MM.1S (NSG mice) | 3 and 10 mg/kg, weekly for 3 weeks | 100% survival for at least 4 months with no signs of disease. | |
| Multiple Myeloma | MM.1S-luc (mice) | 1, 3, and 10 mg/kg, single dose | Dose-dependent tumor growth suppression and increased survival. | |
| Mantle Cell Lymphoma (MCL) | Jeko-1 (mice) | 3 mg/kg, single dose | Potent anti-tumor activity. | |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-6 (mice) | 2.5 mg/kg, weekly for 3 doses | Dose-dependent tumor growth inhibition. |
Table 3: In Vivo Anti-Tumor Activity of IMGC936 (anti-ADAM9-DM21-C)
| Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Various Solid Tumors (NSCLC, Gastric, Pancreatic, Breast, Ovarian, Colorectal) | Patient-Derived Xenografts (PDX) | 8.6 mg/kg, single dose | Active or highly active in 24 out of 35 models (69%); complete regressions in 6 models. |
Comparison with Auristatin-Based ADCs
Maytansinoid and auristatin-based ADCs are two of the most advanced classes of ADC payloads, both acting as microtubule inhibitors. However, they exhibit some key differences in their mechanism of action and properties.
Table 4: Maytansinoids vs. Auristatins as ADC Payloads
| Feature | Maytansinoids (e.g., DM1, DM4) | Auristatins (e.g., MMAE, MMAF) | Reference(s) |
| Mechanism of Action | Bind to the maytansine site on tubulin, inhibiting microtubule assembly. | Bind to the vinca alkaloid site on tubulin, inhibiting microtubule assembly. | |
| Cell Permeability | Generally less permeable. | MMAE is cell-permeable ("bystander effect"), while MMAF has limited permeability. | |
| Hydrophobicity | Less hydrophobic. | More hydrophobic. |
While direct head-to-head in vivo comparisons in the same study are limited, the choice of payload can significantly impact an ADC's efficacy and safety profile. For instance, the cell-permeable nature of MMAE can lead to a "bystander effect," where the payload released from a target cell can kill adjacent antigen-negative tumor cells. This can be advantageous in tumors with heterogeneous antigen expression. Conversely, the lower permeability of maytansinoids and MMAF may result in a more localized cytotoxic effect, potentially reducing off-target toxicities.
Experimental Protocols
A standardized experimental protocol is crucial for the valid assessment of the in vivo anti-tumor activity of ADCs. Below is a representative protocol for a xenograft study in mice.
1. Cell Lines and Culture:
-
The selected human cancer cell line (e.g., WSU-DLCL2 for lymphoma, MM.1S for multiple myeloma, or a relevant solid tumor line for IMGC936) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Models:
-
Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or NSG (NOD scid gamma) mice, are typically used to prevent rejection of the human tumor xenograft. Animals are housed in a pathogen-free environment.
3. Tumor Implantation:
-
For subcutaneous models, a specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
For disseminated models, cells are injected intravenously to mimic metastatic disease.
4. ADC Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The this compound ADC, a control antibody, or vehicle is administered, typically via intravenous (i.v.) injection. Dosing schedules can be single or multiple doses, as outlined in the tables above.
5. Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival: Animals are monitored daily, and the study endpoint is often defined by tumor size reaching a specific limit or the onset of clinical signs of distress. Survival data is typically presented as a Kaplan-Meier plot.
6. Toxicity Assessment:
-
Animal body weight is monitored regularly as an indicator of systemic toxicity.
-
Clinical observations for signs of distress are performed daily.
-
At the end of the study, major organs may be collected for histopathological analysis.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the validation of this compound ADCs, the following diagrams are provided.
Caption: Experimental workflow and mechanism of action of this compound ADCs.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cancer Therapy : Preclinical Superior Antitumor Activity of SAR 3419 to Rituximab in Xenograft Models for Non-Hodgkin ' s Lymphoma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Stability of Maytansinoid-Linker Combinations in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting the cytotoxic maytansinoid payload to the monoclonal antibody is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic index, while insufficient cleavage at the tumor site can diminish anti-cancer activity. This guide provides an objective comparison of the stability of different maytansinoid-linker combinations, supported by experimental data, to aid in the rational design and selection of ADCs.
Key Maytansinoid Payloads and Linker Technologies
Maytansinoids, such as DM1 and DM4, are potent microtubule-inhibiting agents frequently used in ADCs. The choice of linker technology dictates the release mechanism of these payloads and significantly impacts the overall stability of the ADC. The two primary categories of linkers used with maytansinoids are:
-
Cleavable Linkers: These are designed to release the maytansinoid payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. The most common types for maytansinoids are disulfide-based linkers.
-
Non-Cleavable Linkers: These linkers, typically thioether-based, result in the release of the maytansinoid along with the linker and a portion of the antibody after lysosomal degradation of the ADC.
Comparative Stability of Maytansinoid-Linker Combinations
The stability of an ADC is often assessed by its plasma clearance rate and its resistance to degradation in in vitro assays. Non-cleavable linkers generally exhibit higher stability in plasma compared to their cleavable counterparts.[1] However, the stability of cleavable disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Table 1: In Vivo Plasma Clearance of Maytansinoid ADCs with Different Linkers
| Linker Type | Linker Name | Maytansinoid | Antibody | Model | Key Finding | Reference |
| Non-cleavable (Thioether) | SMCC | DM1 | Ab | Mouse | Slower clearance compared to disulfide-linked ADCs. | [1] |
| Cleavable (Disulfide) | SPP | DM1 | T | Rat | Faster plasma clearance than T-SMCC-DM1. | [1] |
| Cleavable (Hindered Disulfide) | SPDB | DM4 | Ab | Mouse | Slower clearance than the less hindered SPP-DM1. | [1] |
Qualitative Stability Observations:
-
SMCC (Non-cleavable): The thioether bond in the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is highly stable in circulation.[1] The primary metabolite found is lysine-SMCC-DM1, resulting from proteolytic degradation of the antibody in the lysosome.
-
SPP (Cleavable): The N-succinimidyl-4-(2-pyridyldithio)propionate (SPP) linker contains a disulfide bond that can be cleaved by intracellular reducing agents like glutathione. ADCs with this linker, such as Ab-SPP-DM1, tend to have faster clearance rates in vivo compared to those with non-cleavable linkers.
-
SPDB (Cleavable): The N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) linker is a sterically hindered disulfide linker. This steric hindrance makes it more resistant to cleavage, resulting in improved plasma stability compared to less hindered disulfide linkers like SPP.
Experimental Protocols for Stability Assessment
Accurate assessment of ADC stability is crucial for preclinical development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the loss of the drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human, rat, or mouse plasma (citrate- or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade water and acetonitrile with 0.1% formic acid
-
High-resolution mass spectrometer coupled to an HPLC system
Procedure:
-
Incubate the ADC in plasma at 37°C. A typical concentration is 100 µg/mL. Include a control incubation in PBS.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Thaw the samples and capture the ADC using immunoaffinity beads.
-
Wash the beads thoroughly with wash buffer to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads using the elution buffer and immediately neutralize the sample.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Plot the average DAR against time to assess the stability of the ADC in plasma.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a standard method for determining the DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. The unconjugated antibody will elute first, followed by species with increasing DAR, as hydrophobicity increases with drug loading.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Visualizing Intracellular Processing of a Maytansinoid ADC
The following diagram illustrates the key steps involved in the intracellular processing of a maytansinoid ADC with a cleavable disulfide linker, leading to the release of the cytotoxic payload.
References
A Comparative Guide to Cross-Reactivity of Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, potent microtubule-targeting agents, are a cornerstone of antibody-drug conjugate (ADC) payloads. Their derivatives, such as DM1 and DM4, are highly effective at inducing cancer cell death.[1][2][3] However, the therapeutic window of maytansinoid ADCs can be narrowed by off-target toxicities, a significant portion of which arise from cross-reactivity.[4][5] This guide provides a comparative analysis of maytansinoid B ADC cross-reactivity, summarizing key experimental findings and methodologies to inform safer and more effective ADC design.
Off-target toxicities associated with maytansinoid ADCs can stem from several factors, including the premature release of the cytotoxic payload from the ADC and non-specific uptake in healthy tissues. Notably, hepatotoxicity and ocular toxicity are significant dose-limiting adverse events observed in preclinical and clinical studies of DM1- and DM4-based ADCs. One identified mechanism for this is the interaction of maytansinoid-based ADCs with cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, which is independent of the antibody's target antigen.
Comparative Analysis of Maytansinoid ADC Linker Chemistries
The linker connecting the maytansinoid payload to the antibody plays a critical role in the ADC's stability and, consequently, its off-target toxicity profile. Different linker strategies have been developed to optimize payload delivery and minimize premature release.
| Linker Type | Maytansinoid Derivative | Key Characteristics | Impact on Cross-Reactivity/Toxicity | Reference |
| Non-cleavable (e.g., SMCC) | DM1 | Forms a stable thioether bond. Payload is released upon lysosomal degradation of the antibody. | Generally associated with an improved safety profile compared to cleavable linkers. However, may be less effective in tumors with heterogeneous antigen expression due to a lack of bystander effect. | |
| Cleavable (Disulfide, e.g., SPDB) | DM4 | Designed to be cleaved in the reducing environment of the cell. Steric hindrance around the disulfide bond can be varied to control the release rate. | Can lead to premature payload release in circulation, potentially increasing off-target toxicity. However, the diffusible nature of the released payload can induce a "bystander effect," killing adjacent antigen-negative tumor cells. | |
| Hydrophilic (e.g., PEG4Mal) | DM1 | Increases the polarity of the released payload metabolite. | More effective in killing multidrug-resistant (MDR1-expressing) cancer cells due to better intracellular retention of the cytotoxic metabolite. Shows an improved therapeutic index compared to nonpolar linkers. |
Experimental Protocols for Assessing Cross-Reactivity
A critical component of preclinical ADC development is the assessment of potential cross-reactivity. Tissue cross-reactivity (TCR) studies are a primary method for identifying on- and off-target binding of therapeutic antibodies.
1. Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
-
Objective: To evaluate the binding of a maytansinoid ADC to a panel of normal human and animal tissues to identify potential off-target binding sites.
-
Methodology:
-
Tissue Selection: A comprehensive panel of frozen human tissues (typically up to 38 different types) and tissues from relevant animal species (e.g., cynomolgus monkeys) are used.
-
Test Article Preparation: The maytansinoid ADC is labeled (e.g., with biotin or a fluorescent tag) to enable detection.
-
IHC Staining: The labeled ADC is applied to frozen tissue sections at multiple concentrations. A detection system (e.g., streptavidin-peroxidase and a chromogen) is used to visualize binding.
-
Controls: Positive and negative control tissues and antibodies are included to ensure the validity of the staining.
-
Analysis: Stained slides are evaluated by a pathologist to assess the intensity and cellular localization of binding in each tissue.
-
2. In Vitro Cytotoxicity Assays
-
Objective: To determine the potency of the maytansinoid ADC against target antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression, including MDR1-expressing lines, is selected.
-
Treatment: Cells are incubated with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency of the ADC.
-
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC activity and cross-reactivity assessment, the following diagrams illustrate key concepts.
Figure 1: Internalization and mechanism of action of a Maytansinoid ADC.
Figure 2: Workflow for a Tissue Cross-Reactivity (TCR) study.
Strategies to Mitigate Cross-Reactivity and Off-Target Toxicity
Several innovative approaches are being explored to enhance the therapeutic index of maytansinoid ADCs:
-
Payload-Binding Agents: Co-administration of agents that bind to the free, systemically released maytansinoid payload can neutralize its off-target toxicity.
-
Linker Optimization: The development of more stable linkers that selectively release the payload within the tumor microenvironment is an ongoing area of research.
-
Antibody Engineering: Modifying the antibody to reduce non-specific uptake by healthy tissues can also improve the safety profile.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Maytansinoids: A Comparative Guide for Drug Development Professionals
A detailed comparison of the preclinical therapeutic windows of maytansinoid derivatives, with a focus on DM1 and DM4, to inform ADC development. Due to the limited availability of public data, a direct comparison with Maytansinoid B is not included in this guide.
Maytansinoids, a class of potent microtubule-targeting agents, are pivotal in the development of Antibody-Drug Conjugates (ADCs) for cancer therapy. Their high cytotoxicity, when delivered specifically to tumor cells via monoclonal antibodies, offers a promising therapeutic strategy. This guide provides a comparative analysis of the therapeutic windows of two prominent maytansinoids, DM1 (Mertansine) and DM4 (Ravtansine), based on available preclinical data. A direct comparison with this compound is not feasible at this time due to the lack of publicly available, direct comparative preclinical studies.
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for the formation of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2] The targeted delivery of these potent payloads via ADCs aims to widen their therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.[1]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The intrinsic potency of maytansinoids is a key determinant of their therapeutic potential. The following table summarizes the in vitro cytotoxicity (IC50 values) of DM1 and DM4 against various cancer cell lines as reported in preclinical studies. It is important to note that these values can be influenced by the specific ADC construct, including the antibody and linker used.
| Maytansinoid | Cell Line | Cancer Type | IC50 (pM) | Reference |
| DM1 | COLO 205 | Colorectal Cancer | ~10-20 | |
| DM4 | COLO 205 | Colorectal Cancer | ~10-20 | |
| Maytansine | BT474 | Breast Cancer | 420 | |
| Maytansine | BJAB | B-cell Lymphoma | 270 | |
| DM4 | Various | - | 30-60 | |
| DM1 | Various | - | 790-7200 |
In Vivo Efficacy and Toxicity: Defining the Therapeutic Window
The therapeutic window of a maytansinoid ADC is determined by the balance between its anti-tumor efficacy and its toxicity profile in preclinical models. This is often assessed by determining the maximum tolerated dose (MTD) and evaluating tumor growth inhibition in xenograft models.
| Maytansinoid | ADC Construct | Xenograft Model | Efficacy | Maximum Tolerated Dose (MTD) | Reference |
| DM1 | anti-CanAg-SMCC-DM1 | COLO 205MDR | Less efficacious | Similar to PEG4Mal-linked conjugate (~2.2 mg/kg) | |
| DM1 | anti-EpCAM-PEG4Mal-DM1 | HCT-15, COLO 205MDR | Complete tumor regression at 680 µg/kg | Not specified | |
| DM4 | SAR3419 (anti-CD19) | Ramos (Burkitt's Lymphoma) | Complete regressions at 100 µg/kg | 160 mg/m² (in patients, Q3W) | |
| DM4 | huC242-SPDB-DM4 | COLO 205, SNU16, HT-29 | Superior activity to DM1 conjugates | Not specified |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of maytansinoid ADCs.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the maytansinoid ADC or free maytansinoid and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve fitting software.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of maytansinoid ADCs in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Treatment Administration: Randomize mice into treatment groups and administer the maytansinoid ADC, control antibody, or vehicle intravenously at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the action of maytansinoid ADCs, the following diagrams are provided.
References
A Comparative Guide to the Validation of Analytical Methods for Maytansinoid B ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development and manufacturing of Antibody-Drug Conjugates (ADCs), particularly those utilizing potent maytansinoid payloads like Maytansinoid B, demand rigorous analytical characterization to ensure product quality, safety, and efficacy. This guide provides an objective comparison of key analytical methods for the characterization of this compound ADCs, supported by experimental data and detailed protocols.
Key Quality Attributes and Analytical Methodologies
The critical quality attributes (CQAs) of a this compound ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation and fragmentation, and the overall stability of the conjugate.[1][2] Validated analytical methods are essential to monitor these attributes throughout the development and manufacturing process.[3] The primary analytical techniques employed for these assessments are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
Comparison of Primary Analytical Techniques for DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing both the efficacy and toxicity of an ADC.[2] HIC and RP-HPLC are the two most common chromatographic techniques for determining the average DAR and the distribution of different drug-loaded species.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[4] | Separation based on hydrophobicity under denaturing conditions. | Separation based on mass-to-charge ratio. |
| Primary Application | Determination of average DAR and distribution of DAR species (DAR0, DAR2, DAR4, etc.). | Quantification of free drug, DAR determination (often after reduction of the ADC), and purity assessment. | Absolute DAR determination, conjugation site identification, and impurity analysis. |
| Sample Preparation | Minimal, analysis is performed on the intact ADC. | Can be performed on intact or reduced and denatured ADC. | Requires desalting and can be coupled with chromatography (LC-MS). |
| Resolution | Good resolution of different DAR species for cysteine-linked ADCs. May have lower peak resolution for heterogeneous lysine-linked ADCs. | High resolution for separating light and heavy chains with different drug loads after reduction. Not always suitable for resolving intact heterogeneous conjugates. | High resolution and mass accuracy providing detailed molecular information. |
| MS Compatibility | Typically incompatible with MS due to high concentrations of non-volatile salts in the mobile phase. | Compatible with MS, allowing for detailed characterization of separated species. | The primary technique itself. |
| Advantages | - Gentle, non-denaturing method that preserves the native protein structure. - Allows for the isolation of pure DAR species for further analysis. | - High precision and sensitivity for free drug quantification. - Good for analyzing site-specific and cysteine-linked ADCs after reduction. | - Provides absolute molecular weight and can identify conjugation sites. - Highly sensitive and specific. |
| Limitations | - Not ideal for lysine-linked ADCs with high heterogeneity. - Incompatible with MS. | - Denaturing conditions can alter the ADC structure. - May not resolve intact, heterogeneous lysine-linked ADCs. | - Data analysis can be complex. - Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific this compound ADC constructs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This method separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.
Protocol:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase.
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0.
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (v/v).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different DAR species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR and Purity Analysis
RP-HPLC is a versatile technique that can be used to determine the average DAR (typically after reduction of the ADC) and to quantify the amount of free maytansinoid drug.
Protocol for Reduced ADC Analysis:
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.
-
Column: A reversed-phase column (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid (FA), 0.01% Trifluoroacetic Acid (TFA), 2% Acetonitrile (ACN) in Water.
-
Mobile Phase B: 0.1% FA, 0.01% TFA in 99.9% ACN.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the chains.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80 °C.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The DAR is calculated based on the relative peak areas of the drug-conjugated and unconjugated heavy and light chains.
Size-Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
SEC separates molecules based on their size. It is the standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) in ADC preparations.
Protocol:
-
Column: A size-exclusion column (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of an organic modifier like isopropanol may be necessary to reduce hydrophobic interactions with the column stationary phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregates and fragments is calculated by integrating the respective peak areas relative to the total peak area.
Mass Spectrometry (MS) for Definitive Characterization
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous DAR determination and identification of conjugation sites.
Protocol (LC-MS):
-
Chromatography: The ADC sample is typically introduced into the mass spectrometer via an online liquid chromatography system, often SEC or RP-HPLC, for separation and desalting.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the ADC molecules.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio of the ions.
-
Data Analysis: The raw data is deconvoluted to determine the molecular weights of the different ADC species. The DAR and the distribution of drug-loaded species can then be calculated. For conjugation site analysis, the ADC is typically digested into peptides, and the resulting fragments are analyzed by tandem mass spectrometry (MS/MS).
Visualization of Analytical Workflows
To illustrate the logical flow of these analytical methods, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overall workflow for this compound ADC characterization.
Caption: Comparison of analytical methods for DAR determination.
Conclusion
The robust analytical characterization of this compound ADCs is critical for ensuring their quality, safety, and efficacy. A combination of orthogonal analytical methods, including HIC, RP-HPLC, SEC, and MS, provides a comprehensive understanding of the ADC's critical quality attributes. The choice of method depends on the specific information required, the nature of the ADC (e.g., lysine vs. cysteine conjugated), and the stage of development. This guide provides a framework for selecting and implementing appropriate analytical methods for the validation of this compound ADC characterization.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Pharmacokinetics of Maytansinoid ADCs: DM1 vs. DM4
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) is paramount for predicting their efficacy and safety. This guide provides a detailed comparison of the pharmacokinetics of ADCs armed with two prominent maytansinoid payloads: DM1 and DM4.
Maytansinoids, potent tubulin inhibitors, are a class of cytotoxic agents frequently utilized in the development of ADCs. While DM1 is the payload in the well-established ADC, Trastuzumab emtansine (Kadcyla®), DM4 is the cytotoxic component of the more recently approved mirvetuximab soravtansine (Elahere™). Although both are derivatives of maytansine, subtle structural differences can influence their disposition in the body, impacting the overall PK profile of the ADC. This guide will delve into the key pharmacokinetic parameters, experimental methodologies, and a visual comparison of ADCs containing these two maytansinoids.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of an ADC are influenced by the monoclonal antibody, the linker, and the cytotoxic payload. Here, we compare the key PK parameters of a DM1-containing ADC, Trastuzumab emtansine (T-DM1), and a DM4-containing ADC, mirvetuximab soravtansine.
| Pharmacokinetic Parameter | Trastuzumab emtansine (T-DM1) | Mirvetuximab Soravtansine (DM4 ADC) | Reference |
| Payload | DM1 | DM4 (Soravtansine) | |
| Target Antigen | HER2 | Folate Receptor Alpha (FRα) | |
| Clearance (CL) | ~0.68 L/day (for the ADC) | ~0.0153 L/h (for the ADC) | [1][2] |
| Volume of Distribution (Vd) | Central Compartment (Vc): ~3.13 L | Central Compartment (Vc): 2.63 L | [1][2] |
| Terminal Half-life (t½) | ~4 days (for the ADC) | Not explicitly stated for the ADC, but steady state is reached after one 3-week cycle. | [1] |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional |
Note: The provided data is for the intact ADC. The pharmacokinetics of the released payload and its metabolites also play a crucial role in the overall efficacy and toxicity profile. For instance, with mirvetuximab soravtansine, peak concentrations of the unconjugated DM4 payload and its cytotoxic metabolite (S-methyl-DM4) were observed on days 2 and 3 after administration, respectively.
Experimental Protocols for Pharmacokinetic Analysis
The determination of ADC pharmacokinetic parameters involves a series of well-defined experimental procedures. Below is a typical workflow for a preclinical or clinical PK study.
A standard approach to quantify the different components of an ADC (total antibody, conjugated ADC, and unconjugated payload) in biological matrices involves the use of ligand-binding assays, such as ELISA, and liquid chromatography-mass spectrometry (LC-MS).
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC:
-
Coating: Microtiter plates are coated with the target antigen (e.g., HER2 or FRα) to capture the ADC and the total antibody.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of known concentrations, are added to the wells.
-
Detection:
-
For total antibody concentration, a secondary antibody that recognizes the antibody portion of the ADC (e.g., anti-human IgG) conjugated to an enzyme (like horseradish peroxidase) is used.
-
For conjugated ADC concentration, a secondary antibody that specifically recognizes the payload or the linker-payload complex is utilized.
-
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is proportional to the amount of bound ADC or total antibody.
-
Quantification: The concentration in the samples is determined by comparing their absorbance to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Unconjugated Payload:
-
Sample Preparation: The biological matrix (e.g., plasma) is treated to precipitate proteins and extract the small molecule payload (e.g., DM1 or DM4). An internal standard is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where the payload is separated from other components based on its physicochemical properties.
-
Mass Spectrometric Detection: The separated payload is then introduced into a mass spectrometer, where it is ionized and fragmented. Specific parent and fragment ion pairs are monitored for highly selective and sensitive quantification.
-
Data Analysis: The concentration of the payload is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Pharmacokinetic Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
The pharmacokinetic profiles of DM1 and DM4-containing ADCs exhibit distinct characteristics. T-DM1, with its DM1 payload, generally shows slower clearance and a longer half-life, consistent with the properties of the trastuzumab antibody. Mirvetuximab soravtansine, carrying the DM4 payload, appears to have a faster clearance rate. These differences underscore the importance of the interplay between the antibody, linker, and payload in determining the overall disposition of an ADC. A thorough understanding of these pharmacokinetic nuances is critical for the rational design and clinical development of next-generation antibody-drug conjugates. Further head-to-head comparative studies would be invaluable in elucidating the precise impact of the maytansinoid payload on ADC pharmacokinetics.
References
Assessing the Immunogenicity of Maytansinoid B-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. Among the various payloads utilized, maytansinoids, particularly derivatives like Maytansinoid B, have shown considerable promise. However, a critical aspect of ADC development is the assessment of their immunogenicity, which can impact both safety and efficacy. This guide provides a comprehensive comparison of the immunogenicity of this compound-based ADCs against relevant alternatives, supported by experimental data and detailed methodologies.
Comparative Immunogenicity of ADCs
The immunogenicity of an ADC is a complex phenomenon influenced by multiple factors, including the antibody backbone, the linker, and the cytotoxic payload. Anti-drug antibodies (ADAs) can develop against any of these components, potentially leading to altered pharmacokinetics, reduced efficacy, and adverse events.[1][2]
Maytansinoid-based ADCs are generally considered to have a moderate risk of immunogenicity.[3] The incidence of ADAs varies among different ADCs and is influenced by the specific maytansinoid derivative and the overall construct of the ADC. For instance, ado-trastuzumab emtansine (T-DM1), which utilizes the maytansinoid DM1, has a reported ADA incidence of approximately 5.3%.[1][2] In contrast, brentuximab vedotin, an ADC with an auristatin payload (MMAE), has a higher reported ADA incidence of about 37%.
It is noteworthy that for many ADCs utilizing a valine-citrulline (vc) linker and MMAE payload, the majority of the ADA response is directed against the monoclonal antibody component rather than the linker or the payload itself. This suggests that the immunogenic potential of the payload and linker may be less dominant than that of the protein carrier.
| ADC Platform | Payload Class | Specific Payload Example | Reported ADA Incidence | Primary ADA Target | Reference |
| Maytansinoid-Based | Maytansinoid | DM1 (in T-DM1) | ~5.3% | Linker-drug and/or neoepitopes | |
| Auristatin-Based | Auristatin | MMAE (in brentuximab vedotin) | ~37% | Monoclonal Antibody | |
| Calicheamicin-Based | Calicheamicin | N-acetyl-gamma-calicheamicin | Low (~1%) | Linker-drug |
Table 1: Comparative Incidence of Anti-Drug Antibodies (ADAs) in Different ADC Platforms. This table summarizes the reported incidence of ADAs for ADCs with different classes of cytotoxic payloads. The primary target of the immune response can vary between different ADC constructs.
Immunogenic Cell Death (ICD) and Maytansinoid ADCs
Beyond the generation of ADAs, some ADC payloads, including maytansinoids, can induce a form of cancer cell death known as immunogenic cell death (ICD). ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and high mobility group box 1 (HMGB1). These DAMPs can stimulate an anti-tumor immune response by activating dendritic cells and promoting the priming of cytotoxic T lymphocytes. This immune-stimulatory effect can contribute to the overall therapeutic efficacy of the ADC.
The induction of ICD by maytansine-bearing ADCs has been observed in preclinical studies, suggesting that these ADCs not only directly kill cancer cells but also engage the immune system to fight the tumor. This dual mechanism of action is a significant advantage and a key area of ongoing research.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing the immunogenicity of ADCs. This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Bridging ELISA Protocol
This protocol outlines a general procedure for a bridging ELISA to detect ADAs against a this compound-based ADC.
Materials:
-
96-well microtiter plates
-
This compound-based ADC (for coating and detection)
-
Biotinylation kit
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Patient serum samples
-
Positive and negative control sera
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-based ADC at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted patient serum samples (typically diluted in blocking buffer) and controls to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated this compound-based ADC (at 1-2 µg/mL) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Cell-Based Neutralizing Antibody (NAb) Assay Protocol
This protocol provides a framework for a cell-based assay to determine if ADAs can neutralize the cytotoxic activity of a this compound-based ADC.
Materials:
-
Target cancer cell line expressing the antigen recognized by the ADC
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound-based ADC
-
Patient serum samples (heat-inactivated)
-
Positive and negative control sera for neutralizing activity
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Pre-incubate the this compound-based ADC at a concentration that yields approximately 80% cell killing (EC80) with diluted patient serum samples and controls for 1-2 hours at 37°C.
-
Treatment: Remove the culture medium from the cells and add the ADC-serum mixtures to the respective wells.
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 3-5 days).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Measure the signal (absorbance or luminescence) using a plate reader. A neutralizing antibody will result in an increase in cell viability compared to the control.
Signaling Pathways and Visualization
The immunomodulatory effects of this compound-based ADCs, particularly the induction of ICD, involve specific signaling pathways.
Caption: ADC-Induced Immunogenic Cell Death Pathway.
The diagram above illustrates the proposed pathway for ICD induced by a this compound-based ADC. Upon binding to the tumor cell and internalization, the maytansinoid payload induces cell death, leading to the release of DAMPs. These DAMPs are sensed by dendritic cells, triggering downstream signaling through Toll-like receptors (TLRs) and the STING (Stimulator of Interferon Genes) pathway. This activation cascade results in dendritic cell maturation, antigen presentation, and subsequent priming of T-cells, culminating in a targeted anti-tumor immune response.
Caption: Tiered Approach for ADC Immunogenicity Testing.
This workflow diagram depicts the standard tiered approach for assessing the immunogenicity of ADCs. It begins with a sensitive screening assay to identify potential ADA-positive samples. Positive results are then subjected to a confirmatory assay to eliminate false positives. Confirmed positive samples undergo further characterization to determine the titer, neutralizing capacity, and domain specificity of the ADAs.
Comparison with Other Cancer Therapies
Compared to traditional small-molecule chemotherapy, ADCs offer the advantage of targeted delivery, which can potentially reduce systemic exposure and off-target toxicity. This targeted approach may also influence the immunogenic profile. While small molecule chemotherapies are generally not considered immunogenic in the classical sense of inducing an antibody response, they can have profound effects on the immune system, often causing immunosuppression. In contrast, the ability of some ADCs to induce ICD highlights a potential for a positive immunomodulatory effect, turning the tumor into an in-situ vaccine.
Conclusion
Assessing the immunogenicity of this compound-based ADCs is a critical component of their preclinical and clinical development. A thorough evaluation, utilizing a tiered testing approach, is essential to understand the potential for ADA formation and its clinical impact. Furthermore, the capacity of maytansinoid payloads to induce immunogenic cell death presents a promising avenue for enhancing the therapeutic efficacy of these targeted agents. By carefully characterizing the immunogenic profile, researchers can optimize the design of next-generation ADCs with improved safety and efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maytansinoid DM1: A Guide for Laboratory Professionals
Maytansinoids, including the potent derivative DM1 used in antibody-drug conjugates (ADCs), are highly cytotoxic agents that require stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1] Due to their ability to inhibit or prevent cell function, all materials that come into contact with Maytansinoid DM1 must be treated as hazardous cytotoxic waste.[1][2] The primary and mandatory disposal route for such waste is through a certified hazardous waste disposal service.[1] Adherence to all federal, state, and local regulations is mandatory.
Priority Disposal Pathway: Hazardous Waste Collection
All waste streams contaminated with Maytansinoid DM1 must be segregated, clearly labeled, and disposed of as hazardous cytotoxic waste. This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and all consumables.
| Waste Stream | Container Type | Key Handling Instructions |
| Solid Waste | Dedicated, sealed, and labeled plastic bag within a hazardous waste container.[1] | Includes contaminated PPE (gloves, lab coats), absorbent pads, and plasticware. |
| Liquid Waste | Sealed, shatter-proof container, clearly labeled with the contents. | Do not dispose of down the drain or sanitary sewer. |
| Sharps Waste | Designated, puncture-resistant sharps container for cytotoxic waste. | Includes needles, syringes, pipette tips, and vials. |
| Bulk Cytotoxic Agents | Designated plastic container for hazardous waste. | Includes unused or expired pure compounds. |
Spill Management and Surface Decontamination
Immediate and effective management of any spillage is crucial to minimize environmental contamination and health risks. Spill kits should be readily available in all areas where maytansinoids are handled.
Experimental Protocol: Spill Decontamination
This protocol outlines the procedure for cleaning and decontaminating a small-scale spill of Maytansinoid DM1.
Materials:
-
Cytotoxic drug spill kit
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator (if specified by a safety assessment)
-
Absorbent pads
-
10% Sodium Hypochlorite (bleach) solution (freshly prepared)
-
Laboratory detergent
-
Sterile water
-
Hazardous cytotoxic waste disposal containers
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in to prevent further spreading.
-
Inactivation:
-
Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution to the contained spill area and any contaminated surfaces.
-
Ensure thorough wetting of the contaminated area.
-
Allow a minimum contact time of 30 minutes to facilitate chemical degradation.
-
-
Cleaning:
-
Following the inactivation period, absorb the bleach solution with fresh absorbent pads.
-
Clean the area thoroughly with a laboratory detergent and water.
-
Rinse the area with water to remove any residual cleaning agents.
-
-
Disposal:
-
All materials used for the spill cleanup, including absorbent pads and all PPE, must be disposed of as hazardous cytotoxic waste.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Post-Cleanup:
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Maytansinoid DM1 Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Maytansinoid DM1 waste.
Caption: Workflow for the safe segregation, containment, and disposal of Maytansinoid DM1 waste.
References
Personal protective equipment for handling Maytansinoid B
Essential Safety and Handling Guide for Maytansinoid B
This compound is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] As antimitotic agents, maytansinoids bind to tubulin, inhibiting microtubule assembly and inducing cell cycle arrest and apoptosis.[2] Due to their high toxicity, stringent safety protocols are imperative to protect laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Classification
Maytansinoids are classified as highly hazardous substances. Exposure can occur through inhalation, skin contact, ingestion, or needle-stick injuries.[3] The primary health risks include severe skin and eye damage, genetic defects, and potential harm to fertility or an unborn child.[4]
Table 1: GHS Hazard Classification for Maytansinoids
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 1/2) | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin. |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects. |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | H370: Causes damage to organs. |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. All PPE should be donned before handling the compound and removed in a manner that prevents contamination.
Table 2: Required PPE for Handling this compound
| PPE Item | Standard | Specifications and Use |
| Gloves | ASTM D6978-05 | Double gloving with powder-free nitrile gloves is required. Gloves should be changed regularly and immediately if contaminated. Vinyl gloves are not suitable. For cleaning large spills, industrial-thickness (>0.45mm) gloves are recommended. |
| Gown | Disposable, fluid-resistant | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked under the outer glove. |
| Eye/Face Protection | ANSI Z87.1 | Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes. If using goggles, they must be paired with a fluid-resistant mask. |
| Respiratory Protection | NIOSH-approved | A respirator (e.g., N95) or a full-face respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization, such as during spill cleanup. |
| Additional Protection | Shoe covers, cap | Recommended to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially open-vial work with powders or concentrated solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Preparation and Weighing (Powder Form)
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Don PPE: Put on all required PPE, including double gloves, a disposable gown, and respiratory protection.
-
Weighing: Use a dedicated analytical balance inside the fume hood. Handle the powder carefully to avoid generating dust.
-
Solubilization: Add solvent to the vial containing the powder slowly to avoid splashing.
-
Initial Cleanup: After weighing and solubilizing, wipe down all surfaces, including the exterior of the vial and the balance, with an appropriate deactivating solution followed by a cleaning agent like 70% ethanol. Dispose of all wipes as cytotoxic waste.
Handling of Solutions
-
Don PPE: Wear double nitrile gloves, a disposable gown, and eye/face protection.
-
Work in Hood: All transfers and dilutions must be performed in a chemical fume hood.
-
Use Luer-Lok Syringes: To prevent accidental disconnection and spraying, use syringes and needles with Luer-Lok fittings.
-
Avoid Pressurization: Be cautious not to pressurize vials. Use a venting needle if necessary.
-
Labeling: Clearly label all containers with "Cytotoxic Agent" and the compound name.
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, masks), absorbent pads, vials, and labware. Place these items in a yellow chemotherapy waste bag or a designated cytotoxic waste container.
-
Liquid Waste: Do not pour liquid this compound waste down the drain. Collect it in a sealed, labeled hazardous waste container.
-
Sharps: All needles and syringes must be disposed of immediately in a designated sharps container for cytotoxic waste.
-
Final Disposal: Contaminated waste should be collected by a licensed hazardous waste disposal service for high-temperature incineration.
Emergency Procedures: Spills and Exposure
A cytotoxic spill kit must be readily available in any area where this compound is handled. All personnel must be trained in its use.
Spill Cleanup
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on full protective gear from the spill kit, including a respirator, industrial-thickness gloves, a disposable gown, and eye protection.
-
Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill. For powders, carefully cover with damp absorbent material to avoid aerosolization.
-
Clean the Area: Work from the outer edge of the spill inward. Collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent (e.g., 10% bleach solution), followed by a rinse with clean water.
-
Dispose and Doff: Dispose of all cleanup materials and PPE as cytotoxic waste. Wash hands thoroughly after removing PPE.
-
Report: Document and report the spill to the laboratory supervisor and institutional safety office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
